Bz-IEGR-pNA acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N9O9.C2H4O2/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;1-2(3)4/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H3,(H,3,4)/t19-,23-,24-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXQNZUGLZNGBM-PJSBSAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N9O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bz-IEGR-pNA Acetate in Protease Research
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of Bz-IEGR-pNA Acetate
Nα-Benzoyl-L-isoleucyl-L-glutamyl-L-glycyl-L-arginine-p-nitroanilide acetate, commonly referred to as this compound, is a synthetic chromogenic substrate primarily utilized in the study of serine proteases, with a particular specificity for Factor Xa (FXa) and trypsin.[1] Its application is central to the quantitative determination of enzymatic activity in purified systems and biological samples.
The fundamental principle of its use lies in the enzymatic cleavage of the peptide backbone. The substrate is designed to mimic the natural cleavage site of Factor Xa.[1] Upon hydrolysis of the amide bond C-terminal to the arginine residue by a target protease, the chromophore p-nitroanilide (pNA) is released.[2] Free pNA exhibits a distinct yellow color, with a maximum absorbance at 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the protease under investigation. This colorimetric signal provides a simple and sensitive method for kinetic analysis of enzyme activity.
Physicochemical and Kinetic Properties
This compound is commercially available as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO) and water.[1][2] For optimal stability, it is recommended to store the solid compound at -20°C and reconstituted solutions in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
Data Presentation: Physicochemical and Kinetic Parameters
The following tables summarize the key physicochemical and kinetic parameters of this compound (also known as S-2222).
| Property | Value | Reference |
| Chemical Formula | C32H43N9O9 • C2H4O2 | [2] |
| Molecular Weight | 757.8 g/mol | [2] |
| Purity | ≥98% | [3] |
| Form | Crystalline solid | [3] |
| Solubility | Soluble in DMSO and water | [1][2] |
| Storage Temperature | -20°C | [2][3] |
| Enzyme | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |
| Bovine Factor Xa | 3 x 10⁻⁴ M | 100 s⁻¹ | 3.33 x 10⁵ | 37°C, Tris buffer pH 8.3, I 0.25 | [1] |
| Porcine Trypsin | 2 x 10⁻⁵ M | 280 s⁻¹ | 1.4 x 10⁷ | 37°C, Tris buffer pH 9.0, I 0.25 | [1] |
Signaling Pathway: The Coagulation Cascade
This compound is instrumental in studying Factor Xa, a critical enzyme in the coagulation cascade. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the generation of thrombin, which ultimately leads to the formation of a fibrin clot. Understanding the kinetics of Factor Xa is crucial for the development of anticoagulants and for diagnosing and monitoring coagulation disorders.
Experimental Protocols
Factor Xa Activity Assay
This protocol is adapted from general procedures for chromogenic Factor Xa assays.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3.
-
Factor Xa Stock Solution: Reconstitute purified Factor Xa in a suitable buffer (e.g., Tris-HCl) to a concentration of 1 mg/mL. The final working concentration will need to be optimized for the specific assay conditions.
-
This compound Stock Solution: Dissolve this compound in DMSO or water to a concentration of 1-4 mM.[1] Vigorous shaking or sonication may be required for complete dissolution.[1]
-
Stopping Reagent (Optional): 20% (v/v) acetic acid in water.
2. Assay Procedure:
-
Prepare a dilution series of Factor Xa in the assay buffer to determine the optimal enzyme concentration.
-
In a 96-well microplate, add 50 µL of the appropriate Factor Xa dilution to each well. Include a blank control with 50 µL of assay buffer without the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed this compound working solution (diluted in assay buffer to the desired final concentration, typically around the Km value of 0.3 mM) to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take kinetic readings every 30-60 seconds for 10-15 minutes.
-
Alternatively, for an endpoint assay, incubate the reaction for a fixed time (e.g., 10 minutes) and then stop the reaction by adding 50 µL of the stopping reagent. Read the final absorbance at 405 nm.
3. Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from the rates of the samples.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration of pNA, and l is the path length of the light in the well.
Trypsin Activity Assay
This protocol is a general guideline for a trypsin assay using a chromogenic substrate.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
-
Trypsin Stock Solution: Reconstitute purified trypsin in 1 mM HCl to a concentration of 1 mg/mL.
-
This compound Stock Solution: Prepare as described for the Factor Xa assay.
2. Assay Procedure:
-
Prepare a dilution series of trypsin in the assay buffer.
-
In a 96-well microplate, add 50 µL of the trypsin dilution to each well. Include a blank control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed this compound working solution (diluted in assay buffer, a starting concentration around the Km of 0.02 mM is recommended).
-
Measure the absorbance at 405 nm kinetically or as an endpoint assay as described for the Factor Xa assay.
3. Data Analysis:
-
Follow the same data analysis procedure as for the Factor Xa assay.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a chromogenic protease assay using this compound.
Logical Relationship: Principle of the Chromogenic Assay
The underlying principle of the assay is a straightforward enzymatic reaction leading to a detectable signal.
Conclusion
This compound is a robust and sensitive tool for the kinetic analysis of Factor Xa and trypsin. Its well-characterized kinetic parameters and the straightforward nature of the colorimetric assay make it an invaluable substrate for researchers in academia and the pharmaceutical industry. The detailed protocols and workflows provided in this guide offer a comprehensive resource for the effective application of this compound in protease research.
References
The Principle of Action of Bz-IEGR-pNA Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principle of action of Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine p-nitroanilide acetate (Bz-IEGR-pNA acetate), a chromogenic substrate pivotal for the kinetic determination of Factor Xa activity. This document provides a comprehensive overview of its mechanism, specificity, and application in quantitative enzyme assays, complete with detailed experimental protocols and data presented for comparative analysis.
Core Principle of Action
This compound serves as a specific chromogenic substrate for the serine protease, Factor Xa. The underlying principle of its action is the enzymatic cleavage of a specific peptide sequence, which liberates a chromophore that can be readily quantified using spectrophotometry.
The substrate is a synthetic oligopeptide, Ile-Glu-Gly-Arg, which mimics the cleavage site of Factor Xa in its natural substrate, prothrombin. This peptide is chemically modified with a benzoyl (Bz) group at the N-terminus and a p-nitroanilide (pNA) group at the C-terminus of the arginine residue. The pNA moiety is the key to the colorimetric assay. When conjugated to the peptide, pNA is colorless.
Factor Xa recognizes and binds to the Ile-Glu-Gly-Arg sequence. It then catalyzes the hydrolysis of the amide bond between the arginine residue and the pNA group. This cleavage releases free p-nitroanilide (pNA), which has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The rate of pNA release, measured as the change in absorbance at 405 nm over time, is directly proportional to the enzymatic activity of Factor Xa in the sample.
Mechanism of Cleavage
The enzymatic reaction proceeds via a typical serine protease mechanism. The active site of Factor Xa contains a catalytic triad of serine, histidine, and aspartate residues. The cleavage of Bz-IEGR-pNA involves the nucleophilic attack of the serine residue on the carbonyl carbon of the arginine-pNA amide bond, leading to the formation of a tetrahedral intermediate. Subsequent steps, facilitated by the other residues of the catalytic triad, result in the breaking of the amide bond and the release of the pNA molecule. The enzyme is then regenerated to its active state, ready to cleave another substrate molecule.
Bz-IEGR-pNA Acetate Substrate Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (Bz-IEGR-pNA acetate). This chromogenic substrate is a valuable tool for the characterization and kinetic analysis of various serine proteases. This document details the substrate's interaction with key enzymes, provides standardized protocols for its use, and illustrates relevant biochemical pathways and experimental workflows.
Core Principle of the Chromogenic Assay
The utility of Bz-IEGR-pNA as a chromogenic substrate lies in its specific peptide sequence, Ile-Glu-Gly-Arg, which is recognized and cleaved by certain serine proteases. The C-terminal p-nitroanilide (pNA) group, when cleaved from the peptide, produces a yellow chromophore that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, allowing for the determination of key kinetic parameters.
Enzyme Specificity and Kinetic Parameters
This compound is a well-established substrate for Factor Xa and is also known to be cleaved by several other proteases, including certain kallikreins and trypsin.[1] The specificity of this substrate is primarily dictated by the P1 arginine residue, a common recognition site for trypsin-like serine proteases. The following table summarizes the available quantitative data on the kinetic parameters of various enzymes with Bz-IEGR-pNA or its hydrochloride salt analog, S-2222, which shares the identical peptide sequence.
| Enzyme | Source | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Factor Xa | Bovine | 0.3 | 100 | 3.33 x 10⁵ |
| Trypsin | Porcine | 0.02 | 280 | 1.40 x 10⁷ |
| Kallikrein-11 (KLK11) | Human (glycosylated) | 0.66 - 0.82 | 2.78 | 3.39 - 4.21 x 10³ |
| Plasmin | Human | Data not available | Data not available | Data not available |
Data for Factor Xa and Trypsin are for the substrate S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA, HCl)[2][3]. Data for Kallikrein-11 is for Bz-IEGR-pNA[1][4]. While plasmin is known to hydrolyze this substrate, specific kinetic constants were not available in the reviewed literature[5].
Signaling Pathway: The Coagulation Cascade
Factor Xa, a primary target of Bz-IEGR-pNA, plays a pivotal role in the blood coagulation cascade. It is the converging point of both the intrinsic and extrinsic pathways, leading to the generation of thrombin and subsequent fibrin clot formation. Understanding the kinetics of Factor Xa inhibition is a critical aspect of anticoagulant drug development.
Experimental Protocols
Detailed Methodology for Chromogenic Substrate Specificity Assay
This protocol provides a standardized method for determining the kinetic parameters of a protease with this compound.
1. Materials and Reagents:
-
This compound substrate: Lyophilized powder
-
Purified Proteases: Factor Xa, Trypsin, Kallikreins, Plasmin, etc.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Substrate Solvent: Sterile, nuclease-free water or DMSO
-
p-Nitroaniline (pNA) Standard: For generating a standard curve
-
96-well Microplate: Clear, flat-bottom
-
Microplate Reader: Capable of measuring absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C)
2. Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for the enzyme being tested. For Factor Xa, a common buffer is 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3.
-
Substrate Stock Solution: Dissolve this compound in sterile water or DMSO to a concentration of 10-20 mM. Store in aliquots at -20°C. Note that vigorous shaking or sonication may be required for complete dissolution in water.
-
Enzyme Solutions: Prepare stock solutions of each purified enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation.
-
pNA Standard Curve: Prepare a series of dilutions of a known concentration of pNA in the assay buffer (e.g., 0 to 200 µM).
3. Experimental Workflow:
The following diagram illustrates the general workflow for the chromogenic assay.
4. Assay Procedure (96-well plate format):
-
Prepare the pNA Standard Curve:
-
Add the prepared pNA dilutions to a set of wells in the 96-well plate.
-
Add assay buffer to bring the final volume in each well to 200 µL.
-
Measure the absorbance at 405 nm.
-
Plot absorbance versus pNA concentration and determine the linear regression equation. This will be used to convert absorbance units to moles of pNA produced.
-
-
Enzyme Assay:
-
Add assay buffer to the wells designated for the enzyme kinetics assay.
-
Add varying concentrations of the Bz-IEGR-pNA substrate to the wells. A typical range would be from 0.1 to 5 times the expected K_m_.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each well. The final volume should be consistent (e.g., 200 µL).
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period sufficient to obtain a linear rate of product formation (typically 5-15 minutes).
-
5. Data Analysis:
-
For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (ΔAbs/min).
-
Convert V₀ from ΔAbs/min to moles/min using the extinction coefficient of pNA determined from the standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. This can be done using non-linear regression software or by using a linear transformation such as the Lineweaver-Burk plot.
-
Calculate the catalytic constant (k_cat_) using the equation: k_cat_ = V_max_ / [E], where [E] is the final enzyme concentration in the assay.
-
The substrate specificity constant is then calculated as k_cat_/K_m_.
Conclusion
This compound is a versatile and specific chromogenic substrate for the kinetic analysis of Factor Xa and other trypsin-like serine proteases. Its use in a standardized chromogenic assay allows for the precise determination of key kinetic parameters, which is essential for basic research and the development of novel protease inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important biochemical tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of human plasmin with human alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
Technical Guide: Measuring Factor Xa Activity with Bz-IEGR-pNA Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (Bz-IEGR-pNA acetate) for the accurate and sensitive measurement of Factor Xa (FXa) activity. This chromogenic substrate is a valuable tool in hemostasis research, anticoagulant drug development, and quality control of heparin-based therapies.
Introduction: The Principle of Chromogenic Factor Xa Activity Assays
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final enzyme in the cascade that leads to fibrin clot formation. Given its central role, FXa is a major target for anticoagulant drugs.
Chromogenic assays provide a simple and robust method for measuring FXa activity. The principle of the assay is based on the enzymatic cleavage of a synthetic substrate that mimics the natural substrate of FXa. This compound is one such chromogenic substrate. It consists of a short peptide sequence (Ile-Glu-Gly-Arg) that is specifically recognized and cleaved by FXa. This peptide is conjugated to a chromophore, p-nitroaniline (pNA). When FXa cleaves the peptide bond, free pNA is released, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa in the sample.[1][2]
The Coagulation Cascade and the Central Role of Factor Xa
The blood coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot at the site of vascular injury. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on the activation of Factor X to Factor Xa.
Quantitative Data: Substrate and Assay Characteristics
The following tables summarize the key characteristics of this compound and the kinetic parameters of a closely related and commonly used chromogenic substrate, S-2222 (N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline hydrochloride). The peptide sequence of S-2222 is identical to that of Bz-IEGR-pNA, making its kinetic data a relevant reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate, Factor Xa Chromogenic Substrate |
| Molecular Formula | C₃₄H₄₇N₉O₁₁ |
| Molecular Weight | 757.79 g/mol |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water or aqueous buffers |
| Storage | -20°C, protected from light and moisture |
Table 2: Kinetic Parameters for the Hydrolysis of a Chromogenic Substrate by Bovine Factor Xa
Note: The following data is for the chromogenic substrate S-2222, which shares the same peptide sequence as this compound and serves as a representative example.
| Parameter | Value | Conditions |
| Michaelis-Menten Constant (Km) | 0.3 mM | 37°C, Tris buffer pH 8.3, I=0.25 |
| Catalytic Rate Constant (kcat) | 100 s⁻¹ | 37°C, Tris buffer pH 8.3, I=0.25 |
| Catalytic Efficiency (kcat/Km) | 3.33 x 10⁵ M⁻¹s⁻¹ | Calculated from Km and kcat values |
Experimental Protocols
This section provides a detailed methodology for measuring Factor Xa activity using this compound. The protocol is adaptable for both purified enzyme systems and for measuring FXa activity in biological samples such as plasma.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0.
-
Note: The optimal pH and ionic strength may vary slightly depending on the specific application.
-
-
Factor Xa Enzyme: Reconstitute purified human or bovine Factor Xa in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. For the working solution, dilute the stock to the desired final concentration (e.g., 1-10 nM) in assay buffer immediately before use.
-
This compound Substrate: Prepare a stock solution of 10 mM this compound in sterile, deionized water. Store in aliquots at -20°C. For the working solution, dilute the stock to the desired final concentration (typically 0.2-2 mM) in assay buffer.
-
Stop Solution (Optional): 20% (v/v) acetic acid in water. This can be used to stop the reaction at a specific time point for endpoint assays.
Assay Procedure (96-well plate format)
-
Prepare the reaction plate: Add 50 µL of assay buffer to each well of a clear, flat-bottom 96-well microplate.
-
Add Factor Xa: Add 25 µL of the diluted Factor Xa working solution to each well. For a negative control, add 25 µL of assay buffer instead of the enzyme solution.
-
Add Inhibitor (for inhibitor screening): If screening for inhibitors, add 10 µL of the test compound at various concentrations to the appropriate wells. For the control wells, add 10 µL of the vehicle (e.g., DMSO, saline) used to dissolve the test compounds.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor (if present) to interact.
-
Initiate the reaction: Add 25 µL of the this compound working solution to each well to start the reaction.
-
Measure absorbance: Immediately begin reading the absorbance at 405 nm every 30-60 seconds for 15-30 minutes using a microplate reader pre-warmed to 37°C.
-
Data analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
For endpoint assays, stop the reaction after a fixed time by adding 50 µL of the stop solution and read the final absorbance at 405 nm.
-
For inhibitor studies, calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for high-throughput screening of potential Factor Xa inhibitors using the chromogenic assay.
Conclusion
This compound is a highly specific and sensitive chromogenic substrate for the measurement of Factor Xa activity. The assay is simple to perform, readily adaptable to a high-throughput format, and provides reliable and reproducible results. This technical guide provides the essential information and protocols for researchers, scientists, and drug development professionals to effectively utilize this valuable tool in their studies of hemostasis and thrombosis.
References
An In-depth Technical Guide to the Mechanism of p-Nitroanilide Release from Bz-IEGR-pNA Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism behind the release of p-nitroanilide (pNA) from the chromogenic substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginyl-p-nitroanilide acetate (Bz-IEGR-pNA acetate). This substrate is a valuable tool for the kinetic analysis of several serine proteases, primarily Factor Xa, but also including trypsin and kallikrein. The guide details the enzymatic cleavage, data interpretation, and experimental protocols for utilizing this substrate in research and drug development.
Core Mechanism: Enzymatic Hydrolysis
The fundamental principle underlying the use of this compound is the enzymatic hydrolysis of a specific peptide bond. The substrate is designed to mimic the natural cleavage site of certain serine proteases. The core sequence, Ile-Glu-Gly-Arg (IEGR), is recognized by the active site of these enzymes.
The enzymatic reaction proceeds as follows: The serine protease, through a catalytic triad in its active site, attacks the peptide bond C-terminal to the arginine (Arg) residue. This cleavage releases the p-nitroanilide (pNA) molecule, which is a chromophore.
In its bound state as part of the substrate, pNA is colorless. However, upon its release into the solution, free pNA imparts a distinct yellow color. This change in color is directly proportional to the amount of pNA released and, consequently, to the activity of the enzyme. The concentration of the liberated pNA can be quantitatively measured by monitoring the absorbance of the solution at or near 405 nm.
Data Presentation: Quantitative Parameters
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH |
| Factor Xa | Chromogenic Substrates | Varies | Varies | Varies | ~8.3 |
| Trypsin | Bz-GPA-pNA | 15.6 | 0.081 | 5.19 x 10³ | ~8.2[1] |
| Plasma Kallikrein | Chromogenic Substrates | Varies | Varies | Varies | ~7.8 |
Note: The provided kinetic data for trypsin is for Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) and serves as an illustrative example of typical values obtained in such assays. Kinetic parameters for Bz-IEGR-pNA with each enzyme should be determined empirically under specific experimental conditions.
The concentration of the released p-nitroanilide can be calculated using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance at 405 nm.
-
ε is the molar extinction coefficient of p-nitroanilide, which is 9,960 M⁻¹cm⁻¹ at 405 nm.
-
c is the concentration of p-nitroanilide (in mol/L).
-
l is the path length of the cuvette (typically 1 cm).
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Preparation of a p-Nitroaniline Standard Curve
To accurately determine the concentration of pNA released in an enzymatic assay, a standard curve is essential.
Materials:
-
p-Nitroaniline (pNA)
-
Assay Buffer (e.g., Tris-HCl, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of pNA (e.g., 1 mM) in the assay buffer.
-
Perform serial dilutions of the pNA stock solution to create a range of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 μM).
-
Add a fixed volume (e.g., 200 μL) of each standard dilution to separate wells of the 96-well plate.
-
Measure the absorbance of each well at 405 nm.
-
Plot the absorbance values against the corresponding pNA concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration. This equation will be used to calculate the concentration of pNA in the enzyme assays.
Factor Xa Activity Assay
Materials:
-
Human Factor Xa
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.
-
Prepare a solution of Factor Xa in the assay buffer.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the Factor Xa solution to the wells.
-
To initiate the reaction, add the Bz-IEGR-pNA solution to each well. The final volume should be consistent across all wells (e.g., 200 μL).
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified period (e.g., 10-30 minutes).
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance per minute (ΔA/min) to the rate of pNA formation (moles/min) using the molar extinction coefficient of pNA and the Beer-Lambert law.
Trypsin Activity Assay
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow a similar procedure as the Factor Xa assay.
-
Prepare a stock solution of this compound and dilute it in the trypsin assay buffer.
-
Prepare a solution of trypsin in the assay buffer.
-
Add the assay buffer and trypsin solution to the wells of a 96-well plate.
-
Initiate the reaction by adding the Bz-IEGR-pNA solution.
-
Monitor the increase in absorbance at 405 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the initial reaction velocity and determine the trypsin activity.
Plasma Kallikrein Activity Assay
Materials:
-
Human plasma (citrated)
-
This compound (or a similar chromogenic substrate for kallikrein like S-2302)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Activator (e.g., dextran sulfate)
-
Acetic acid (20%) to stop the reaction (for endpoint assays)
-
96-well microplate
-
Microplate reader
Procedure for Endpoint Assay:
-
Dilute the plasma sample in the assay buffer.
-
Add an activator like dextran sulfate to convert prekallikrein to kallikrein and incubate for a specific time (e.g., 10 minutes at 37°C).
-
Add the chromogenic substrate solution to the wells and incubate for a fixed period (e.g., 5-10 minutes at 37°C).
-
Stop the reaction by adding acetic acid.
-
Measure the absorbance at 405 nm.
-
A plasma blank should be prepared by adding the reagents in reverse order without incubation.
-
The kallikrein activity is proportional to the absorbance after subtracting the blank.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Enzymatic cleavage of Bz-IEGR-pNA by a serine protease.
Caption: General experimental workflow for a chromogenic protease assay.
Caption: Simplified coagulation cascade highlighting the role of Factor Xa.
Caption: The Kallikrein-Kinin system and the role of plasma kallikrein.
References
Proteases and Their Action on the Chromogenic Substrate Bz-IEGR-pNA Acetate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proteases that cleave the synthetic chromogenic substrate Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide (Bz-IEGR-pNA) acetate. It is designed to be a valuable resource for researchers and professionals involved in protease research and drug development, offering detailed information on enzyme specificity, quantitative kinetic data, experimental protocols, and the relevant biological signaling pathways.
Introduction to Bz-IEGR-pNA Acetate
This compound is a valuable tool in the field of enzymology, particularly for the study of serine proteases. It is a synthetic substrate designed to mimic the natural cleavage site of specific proteases. The substrate consists of a short peptide sequence (Ile-Glu-Gly-Arg) linked to a chromogenic reporter molecule, p-nitroaniline (pNA). When a protease cleaves the peptide bond C-terminal to the arginine residue, the colorless pNA is released and can be detected spectrophotometrically at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, allowing for quantitative measurement of the protease's function.
Protease Specificity for this compound
The primary protease known to exhibit high specificity and catalytic efficiency towards Bz-IEGR-pNA is Factor Xa (FXa) . Several other proteases, including trypsin and certain kallikreins , have also been reported to cleave this substrate, albeit with varying degrees of efficiency.
-
Factor Xa (FXa): As a critical enzyme in the coagulation cascade, Factor Xa's natural substrate is prothrombin, which it cleaves after an arginine residue within a specific recognition sequence. The IEGR sequence in Bz-IEGR-pNA closely mimics this recognition site, making it a highly specific and sensitive substrate for FXa activity assays. The cleavage of Bz-IEGR-pNA by Factor Xa is a cornerstone of many commercially available kits for measuring FXa activity and for screening potential inhibitors.
-
Trypsin: A well-characterized serine protease involved in digestion, trypsin exhibits broad specificity, cleaving peptide chains at the carboxyl side of lysine or arginine residues. Due to the presence of arginine in the P1 position of Bz-IEGR-pNA, trypsin can hydrolyze this substrate. However, the surrounding amino acids (Ile, Glu, Gly) influence the binding affinity and catalytic rate, making it a less optimal substrate for trypsin compared to more specific trypsin substrates like Nα-Benzoyl-L-arginine p-nitroanilide (BAPA).
-
Kallikreins: This group of serine proteases plays important roles in various physiological processes, including inflammation, blood pressure regulation, and coagulation through the kallikrein-kinin system. Some kallikreins are known to cleave after arginine residues and therefore may exhibit activity towards Bz-IEGR-pNA. The specificity and efficiency of this cleavage can vary significantly between different members of the kallikrein family.
Quantitative Data on Protease-Mediated Cleavage of Bz-IEGR-pNA
The following table summarizes the available quantitative data for the cleavage of Bz-IEGR-pNA by various proteases. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an inverse measure of the substrate's affinity for the enzyme. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into product.
| Protease | Organism/Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Factor Xa | Human | ~800[1] | Not specified | Not specified | The Km value is relatively high, suggesting that higher substrate concentrations may be needed for saturation. |
| Trypsin | Bovine | Not available for Bz-IEGR-pNA | Not available for Bz-IEGR-pNA | Not available for Bz-IEGR-pNA | While trypsin cleaves Bz-IEGR-pNA, specific kinetic constants for this substrate are not readily available in the searched literature. For comparison, with the substrate Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), bovine trypsin has a Km of 1.56 x 10⁻⁵ M and a kcat of 0.081 s⁻¹[2]. |
| Kallikrein | Not specified | Not available for Bz-IEGR-pNA | Not available for Bz-IEGR-pNA | Not available for Bz-IEGR-pNA | Kinetic data for kallikreins with Bz-IEGR-pNA is not well-documented in the available literature. |
Experimental Protocols
General Principle of the Chromogenic Assay
The fundamental principle behind using Bz-IEGR-pNA as a substrate is the spectrophotometric detection of the released p-nitroaniline (pNA) at 405 nm. The assay is typically performed in a 96-well plate format for high-throughput screening or in a cuvette for individual measurements.
Detailed Protocol for Factor Xa Activity Assay
This protocol provides a general framework for measuring Factor Xa activity. Optimal conditions may vary depending on the specific enzyme preparation and experimental goals.
Materials:
-
Purified Factor Xa enzyme
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a series of dilutions of the Factor Xa enzyme in Assay Buffer to determine the optimal enzyme concentration.
-
Prepare a working solution of Bz-IEGR-pNA by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).
-
-
Set up the Reaction:
-
Add a defined volume of Assay Buffer to each well of the microplate.
-
Add a specific volume of the diluted Factor Xa enzyme to the appropriate wells. Include a negative control with buffer only.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.
-
-
Initiate the Reaction:
-
Add a specific volume of the Bz-IEGR-pNA working solution to each well to start the reaction.
-
Immediately start monitoring the absorbance at 405 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Convert the rate from absorbance units to molar concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light through the sample.
-
Plot the reaction rate against the enzyme concentration to determine the enzyme's specific activity. For kinetic parameter determination, vary the substrate concentration while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
The proteases that cleave Bz-IEGR-pNA are involved in critical physiological signaling cascades. Understanding these pathways is essential for contextualizing experimental results and for the development of targeted therapeutics.
The Coagulation Cascade
Factor Xa is a central component of the coagulation cascade, the physiological process that leads to the formation of a blood clot at the site of vascular injury. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.
The Kallikrein-Kinin System
The kallikrein-kinin system is a complex signaling pathway that contributes to inflammation, blood pressure control, and coagulation. Plasma kallikrein, a key enzyme in this system, can be a potential target for Bz-IEGR-pNA.
Experimental Workflow for Protease Activity Assay
The following diagram illustrates a typical workflow for conducting a protease activity assay using a chromogenic substrate like Bz-IEGR-pNA.
Conclusion
This compound serves as a highly specific and useful tool for the characterization of Factor Xa activity. Its utility extends to the study of other proteases such as trypsin and kallikreins, although with lower specificity. The chromogenic assay based on this substrate provides a robust and quantifiable method for determining enzyme kinetics and for the screening of potential inhibitors. A thorough understanding of the underlying signaling pathways in which these proteases operate is crucial for the interpretation of experimental data and for the advancement of drug discovery and development in areas such as thrombosis, inflammation, and beyond.
References
Bz-IEGR-pNA acetate solubility and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the solubility and storage of Bz-IEGR-pNA acetate, a widely used chromogenic substrate for the quantification of Factor Xa activity.
Core Compound Information
| Parameter | Details |
| Product Name | This compound |
| Synonyms | Bz-Ile-Glu-Gly-Arg-pNA acetate, N-Benzoyl-L-isoleucyl-L-α-glutamyl-glycyl-N-(4-nitrophenyl)-L-argininamide acetate |
| CAS Number | 1325307-57-0 |
| Molecular Formula | C₃₄H₄₇N₉O₁₁ |
| Molecular Weight | 757.8 g/mol |
Solubility
The solubility of this compound is a critical factor in the preparation of stock solutions for enzymatic assays.
| Solvent | Solubility | Preparation Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble. A 1 mM stock solution can be prepared by dissolving 1 mg of this compound in approximately 1.32 mL of DMSO.[1] | To aid dissolution, the solution can be warmed to 37°C and sonicated.[1] |
| Aqueous Buffers | Poorly soluble. | It is recommended to first dissolve the compound in DMSO and then dilute it in the appropriate aqueous buffer for the assay. The final concentration of DMSO in the assay should be minimized to avoid potential effects on enzyme activity. |
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and ensure reproducible experimental results.
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | For several years | Keep in a tightly sealed container, protected from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -80°C | Up to 6 months[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
Mechanism of Action in Factor Xa Assay
This compound serves as a chromogenic substrate for Factor Xa. The enzyme specifically recognizes and cleaves the peptide sequence Ile-Glu-Gly-Arg (IEGR). This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color that can be quantified spectrophotometrically at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa.[1]
Experimental Protocols
Preparation of a 1 mM Stock Solution
-
Weigh out 1 mg of this compound powder.
-
Add approximately 1.32 mL of high-purity DMSO.
-
Vortex thoroughly to dissolve. If necessary, gently warm the vial to 37°C and sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
General Protocol for Factor Xa Activity Assay
This protocol provides a general guideline for a chromogenic Factor Xa assay in a 96-well microplate format. Optimization may be required depending on the specific experimental conditions.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Purified Factor Xa enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl₂)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Working Substrate Solution: Dilute the 1 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).
-
Prepare Enzyme Solution: Dilute the Factor Xa enzyme in Assay Buffer to the desired concentration.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well (for blanks).
-
Add 50 µL of the diluted Factor Xa enzyme solution to the sample wells.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate Reaction: Add 50 µL of the working substrate solution to all wells to start the reaction. The total volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the sample wells.
-
Determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.
-
The Factor Xa activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 9,920 M⁻¹cm⁻¹).
-
Visualizations
Logical Relationship of this compound in a Factor Xa Assay
Caption: Interaction of Bz-IEGR-pNA with Factor Xa.
Experimental Workflow for Factor Xa Activity Measurement
Caption: Workflow for a Factor Xa chromogenic assay.
References
An In-Depth Technical Guide to the Discovery and Development of Bz-IEGR-pNA Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chromogenic substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate, commonly known as Bz-IEGR-pNA acetate. This document details its primary application as a substrate for Factor Xa, presenting its biochemical properties, a detailed experimental protocol for its use in enzymatic assays, and a theoretical framework for its synthesis. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, hematology, and drug development who are working with Factor Xa and similar serine proteases.
Introduction
Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (this compound) is a synthetic oligopeptide that serves as a highly specific chromogenic substrate for the serine protease, Factor Xa. Factor Xa plays a critical role in the blood coagulation cascade, where it is responsible for the conversion of prothrombin to thrombin. The ability to accurately measure the activity of Factor Xa is crucial for the diagnosis of blood clotting disorders and for the development and monitoring of anticoagulant therapies.
The principle of the assay using this compound is based on the enzymatic cleavage of the peptide bond C-terminal to the arginine residue by Factor Xa. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa. This substrate is also known by the commercial name S-2222.
Physicochemical and Biochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for the preparation of stock solutions and for the design of enzymatic assays.
| Property | Value | Reference |
| Synonyms | Bz-Ile-Glu-Gly-Arg-pNA acetate, N-benzoyl-L-isoleucyl-L-alpha-glutamylglycyl-N-(4-nitrophenyl)-L-argininamide, monoacetate, Factor Xa Chromogenic Substrate, S-2222 | |
| Molecular Formula | C34H47N9O11 | |
| Molecular Weight | 757.79 g/mol | |
| CAS Number | 1325307-57-0 | |
| Appearance | White to off-white crystalline solid | |
| Purity | ≥95% (typically determined by HPLC) | |
| Solubility | Soluble in DMSO and water | |
| Storage | Store at -20°C, protected from light and moisture | |
| Excitation Wavelength | Not applicable (colorimetric) | |
| Emission Wavelength | Not applicable (colorimetric) | |
| Absorbance Maximum (of pNA) | 405 nm | |
| Molar Extinction Coefficient (of pNA) | ~10,000 M⁻¹cm⁻¹ at 405 nm | |
| Michaelis Constant (Km) for Factor Xa | ~0.8 mM (for a similar substrate) | [1] |
Table 1: Quantitative Data for this compound
Experimental Protocols
Theoretical Synthesis of this compound
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Ile-OH
-
Benzoyl chloride
-
p-Nitroaniline
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
-
Purification system (e.g., preparative RP-HPLC)
Methodology:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue using 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Gly, Glu, Ile) using a coupling reagent like HBTU in the presence of a base such as DIPEA.
-
N-terminal Benzoylation: After the final Fmoc deprotection of the isoleucine residue, cap the N-terminus with benzoyl chloride.
-
p-Nitroaniline Coupling: Couple p-nitroaniline to the C-terminal arginine side chain. This step may require specific activation of the carboxyl group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product as a fluffy powder.
-
Acetate Salt Formation: The acetate salt can be formed by dissolving the purified peptide in a solution containing acetic acid followed by lyophilization.
Caption: Theoretical workflow for the solid-phase synthesis of this compound.
Factor Xa Enzymatic Assay
This protocol outlines a standard method for determining the kinetic parameters of Factor Xa using this compound.
Materials:
-
Purified human Factor Xa
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 to 5 times the expected Km.
-
Prepare a working solution of Factor Xa in Assay Buffer at a concentration that yields a linear rate of substrate hydrolysis over the desired reaction time (e.g., 1-10 nM).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add a defined volume of the substrate dilution (e.g., 180 µL).
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the Factor Xa working solution (e.g., 20 µL) to each well.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA, c is the concentration, and l is the path length.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Caption: Workflow for the determination of Factor Xa kinetic parameters using this compound.
Signaling Pathway Context
This compound is a tool to study the activity of Factor Xa, a key enzyme in the coagulation cascade. The diagram below illustrates the central position of Factor Xa in this pathway.
Caption: Simplified diagram of the blood coagulation cascade highlighting the central role of Factor Xa.
Conclusion
This compound is a valuable and widely used tool for the specific and sensitive measurement of Factor Xa activity. Its properties as a chromogenic substrate allow for a continuous and straightforward assay that is amenable to high-throughput screening. This technical guide provides the essential information and protocols for the effective utilization of this substrate in a research or drug development setting. The provided theoretical synthesis pathway offers a basis for its chemical production, while the detailed enzymatic assay protocol allows for the accurate determination of Factor Xa kinetics. Understanding the role of Factor Xa within the coagulation cascade provides the necessary context for the application of this important research tool.
References
Methodological & Application
Application Notes and Protocols for the Bz-IEGR-pNA Acetate Assay for Factor Xa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa) is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Its primary function is to convert prothrombin to thrombin, the final effector enzyme in clot formation. Due to its pivotal position, Factor Xa has become a major target for the development of anticoagulant drugs. The Bz-IEGR-pNA acetate assay is a robust and widely used chromogenic method for measuring the enzymatic activity of Factor Xa. This assay is instrumental in basic research for characterizing the enzyme, as well as in drug discovery for the high-throughput screening of potential inhibitors.
The assay principle is based on the cleavage of the synthetic peptide substrate, Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (this compound), by Factor Xa. The enzymatic hydrolysis of this substrate releases the chromophore p-nitroaniline (pNA), which produces a distinct yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa.[1][2]
Signaling Pathway and Assay Principle
The this compound assay directly measures the catalytic activity of Factor Xa on a synthetic substrate, mimicking its natural function in the coagulation cascade.
Caption: Factor Xa's role in coagulation and the assay principle.
Quantitative Data Summary
The following tables summarize typical quantitative data for the this compound assay for Factor Xa.
Table 1: Reagent and Substrate Information
| Reagent/Substrate | Description | Molecular Weight | Recommended Solvent |
| This compound | Chromogenic substrate for Factor Xa | 757.8 g/mol | DMSO |
| p-Nitroaniline (pNA) | Chromogenic product | 138.13 g/mol | DMSO or aqueous buffer |
Table 2: Typical Assay Parameters
| Parameter | Recommended Value/Range | Notes |
| Wavelength for Absorbance | 405 nm | Optimal wavelength for pNA detection. |
| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.0 | Buffer composition can be optimized. |
| Incubation Temperature | 37°C | Mimics physiological conditions. |
| Final Factor Xa Concentration | 1-10 nM | Should be optimized for linear reaction kinetics. |
| Final Bz-IEGR-pNA Concentration | 0.1-1.0 mM | Should be around the Km value for optimal sensitivity. |
| Assay Volume | 100-200 µL | For 96-well plate format. |
Table 3: Kinetic Parameters
| Parameter | Description | Typical Value |
| Km | Michaelis-Menten constant; substrate concentration at half-maximal velocity. | Varies, but typically in the high µM to low mM range for chromogenic substrates. |
| kcat | Turnover number; the number of substrate molecules converted to product per enzyme molecule per second. | Dependent on enzyme purity and assay conditions. |
| kcat/Km | Catalytic efficiency; reflects the enzyme's overall ability to convert substrate to product. | A higher value indicates greater efficiency.[3][4] |
Experimental Protocols
I. Preparation of Reagents
1. Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0)
-
Dissolve 6.06 g of Tris base in 800 mL of deionized water.
-
Add 8.77 g of NaCl and 0.74 g of CaCl₂ dihydrate.
-
Adjust the pH to 8.0 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize and store at 4°C.
2. Factor Xa Stock Solution (1 µM)
-
Reconstitute lyophilized human Factor Xa in a buffer recommended by the supplier (e.g., 20 mM Tris-HCl, pH 7.5, 300 mM NaCl) to a concentration of 1 µM.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
3. This compound Substrate Stock Solution (10 mM)
-
Dissolve 7.58 mg of this compound in 1 mL of DMSO.[1]
-
Mix thoroughly until fully dissolved.
-
Store in small aliquots at -20°C, protected from light.
4. p-Nitroaniline (pNA) Standard Stock Solution (10 mM)
-
Dissolve 1.38 mg of p-nitroaniline in 1 mL of DMSO.
-
Store in small aliquots at -20°C, protected from light.
5. Stop Solution (20% Acetic Acid)
-
Carefully add 20 mL of glacial acetic acid to 80 mL of deionized water.
-
Store at room temperature.
II. Experimental Workflow: Factor Xa Activity Assay
The following diagram illustrates the workflow for determining Factor Xa activity.
Caption: Workflow for the Factor Xa chromogenic assay.
Procedure:
-
Prepare a pNA Standard Curve:
-
Create a series of dilutions of the 10 mM pNA stock solution in assay buffer to final concentrations ranging from 0 to 200 µM.
-
Add 100 µL of each standard to separate wells of a 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot absorbance versus pNA concentration and determine the linear regression equation. This will be used to convert absorbance values from the enzyme assay into the concentration of pNA produced.
-
-
Enzyme Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (to a final volume of 100 µL)
-
Diluted Factor Xa (to a final concentration of 1-10 nM)
-
-
Include a "no enzyme" control well containing only the assay buffer and substrate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add Bz-IEGR-pNA substrate to each well to a final concentration of 0.1-1.0 mM to start the reaction.
-
Mix gently by pipetting or using a plate shaker.
-
-
Measure Absorbance:
-
Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of reaction is the initial linear slope of the absorbance versus time plot (ΔA/min).
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 15 minutes). Stop the reaction by adding 50 µL of 20% acetic acid. Measure the final absorbance at 405 nm.
-
III. Experimental Protocol: Factor Xa Inhibitor Screening
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add:
-
Assay Buffer
-
Test inhibitor at various concentrations
-
Factor Xa (final concentration 1-10 nM)
-
-
Include a "no inhibitor" control (enzyme activity without inhibition) and a "no enzyme" control.
-
Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure the Reaction:
-
Follow steps 3 and 4 from the Factor Xa Activity Assay protocol to initiate the reaction with the Bz-IEGR-pNA substrate and measure the absorbance.
-
IV. Data Analysis
1. Calculation of Factor Xa Activity:
-
For the kinetic assay, determine the initial reaction velocity (V₀) in ΔA/min from the linear portion of the absorbance vs. time plot.
-
Convert V₀ to moles of pNA produced per minute using the Beer-Lambert law (A = εcl) or the pNA standard curve.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.
2. Calculation of Inhibitor Potency (IC₅₀):
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of Factor Xa activity.[5]
Conclusion
The this compound assay is a sensitive, reproducible, and adaptable method for measuring Factor Xa activity. Its straightforward colorimetric readout makes it suitable for both detailed kinetic studies and high-throughput screening of potential Factor Xa inhibitors. Careful optimization of assay conditions, including enzyme and substrate concentrations, is crucial for obtaining reliable and accurate results. These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this essential assay in their work.
References
Application Notes and Protocols for Bz-IEGR-pNA Acetate in a 96-Well Plate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-IEGR-pNA acetate is a chromogenic substrate for the serine protease, Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3][4][5] The substrate consists of a tetrapeptide sequence, Ile-Glu-Gly-Arg (IEGR), linked to a p-nitroanilide (pNA) molecule. Cleavage of the peptide bond by Factor Xa releases the yellow-colored pNA, which can be quantified by measuring its absorbance at 405 nm.[1][6] This property makes this compound a valuable tool for assessing Factor Xa activity and for the screening of its inhibitors in a high-throughput 96-well plate format. These application notes provide a detailed protocol for utilizing this compound for both Factor Xa enzyme activity determination and inhibitor screening.
Principle of the Assay
The assay is based on the enzymatic cleavage of the Bz-IEGR-pNA substrate by Factor Xa. The rate of pNA release is directly proportional to the Factor Xa activity. In the presence of an inhibitor, the rate of this reaction will decrease, allowing for the quantification of the inhibitor's potency.
Materials and Reagents
-
This compound
-
Human Factor Xa, active form
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl and 5 mM CaCl₂)
-
Inhibitor of choice (e.g., Rivaroxaban, Apixaban)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipette
Preparation of Reagents
Proper preparation of reagents is critical for the success of the assay. The following table provides a summary of the preparation and storage conditions for the key reagents.
| Reagent | Preparation | Storage |
| This compound Stock Solution | Dissolve in DMSO to a final concentration of 10 mM. | Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1][4] |
| Factor Xa Working Solution | Dilute the Factor Xa stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 nM). | Prepare fresh on the day of the experiment and keep on ice. |
| Assay Buffer | Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, and 5 mM CaCl₂ in deionized water. Adjust the pH to 8.3. | Store at 4°C. |
| Inhibitor Stock Solution | Dissolve the inhibitor in DMSO to a high concentration (e.g., 10 mM). | Store at -20°C in aliquots. |
| Inhibitor Working Solutions | Prepare serial dilutions of the inhibitor stock solution in Assay Buffer. | Prepare fresh on the day of the experiment. |
Signaling Pathway of Factor Xa in Coagulation
Caption: Simplified diagram of the blood coagulation cascade highlighting the central role of Factor Xa.
Experimental Workflow for Factor Xa Inhibition Assay
Caption: Experimental workflow for a 96-well plate-based Factor Xa inhibition assay.
Experimental Protocols
Protocol 1: Factor Xa Activity Assay
This protocol is designed to measure the baseline activity of a Factor Xa preparation.
-
Plate Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Include wells for a "no enzyme" control (blank) containing only Assay Buffer and substrate.
-
-
Enzyme Addition:
-
Add 25 µL of the Factor Xa working solution to the appropriate wells.
-
For the blank wells, add 25 µL of Assay Buffer.
-
-
Reaction Initiation:
-
Add 25 µL of the this compound working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic assay). Alternatively, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the absorbance at 405 nm (endpoint assay).
-
-
Data Analysis:
-
For the kinetic assay, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.
-
For the endpoint assay, subtract the absorbance of the blank from the absorbance of the sample wells.
-
Protocol 2: Factor Xa Inhibitor Screening Assay
This protocol is designed to screen for and characterize inhibitors of Factor Xa.
-
Plate Setup:
-
Prepare a plate map with wells for "no enzyme" control (blank), "no inhibitor" control (100% activity), and various concentrations of the test inhibitor.
-
Add 50 µL of Assay Buffer to the blank and no inhibitor control wells.
-
Add 50 µL of the serially diluted inhibitor working solutions to the respective wells.
-
-
Enzyme Addition:
-
Add 25 µL of the Factor Xa working solution to all wells except the blank wells.
-
Add 25 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation:
-
Gently tap the plate to mix the contents.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the this compound working solution to all wells to start the reaction.
-
-
Measurement:
-
Measure the absorbance at 405 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The following tables provide an example of how to structure the data for a Factor Xa inhibitor screening experiment.
Table 1: Plate Layout for Inhibitor Screening
| Well | Content |
| A1-A3 | Blank (No Enzyme) |
| B1-B3 | 100% Activity (No Inhibitor) |
| C1-C3 | Inhibitor Concentration 1 |
| D1-D3 | Inhibitor Concentration 2 |
| E1-E3 | Inhibitor Concentration 3 |
| F1-F3 | Inhibitor Concentration 4 |
| G1-G3 | Inhibitor Concentration 5 |
| H1-H3 | Inhibitor Concentration 6 |
Table 2: Example Data for IC₅₀ Determination
| Inhibitor Concentration (nM) | Average Rate (mOD/min) | % Inhibition |
| 0 (No Inhibitor) | 50.0 | 0 |
| 1 | 45.2 | 9.6 |
| 10 | 25.5 | 49.0 |
| 100 | 5.1 | 89.8 |
| 1000 | 1.0 | 98.0 |
| 10000 | 0.2 | 99.6 |
Troubleshooting
-
High Background Absorbance: This may be due to spontaneous hydrolysis of the substrate. Prepare fresh substrate solution and ensure the pH of the Assay Buffer is correct.
-
Low Signal: The enzyme concentration may be too low, or the enzyme may be inactive. Use a fresh dilution of the enzyme and verify its activity.
-
Inconsistent Results: This can be caused by inaccurate pipetting, temperature fluctuations, or improper mixing. Ensure all reagents are at the same temperature before starting the assay and mix the plate gently after each addition.
Conclusion
The use of this compound in a 96-well plate format provides a robust and high-throughput method for the measurement of Factor Xa activity and the screening of its inhibitors. The protocols and guidelines presented here offer a comprehensive framework for researchers in academia and the pharmaceutical industry to effectively utilize this valuable research tool.
References
Application Notes and Protocols for Calculating Enzyme Kinetics with Bz-IEGR-pNA Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of enzyme kinetics using the chromogenic substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (Bz-IEGR-pNA acetate). This substrate is particularly useful for assaying the activity of serine proteases such as Factor Xa and trypsin.
Introduction
This compound is a synthetic chromogenic substrate designed for the specific measurement of certain serine protease activities. The substrate mimics the natural cleavage site of these enzymes. Upon enzymatic hydrolysis of the amide bond between arginine and p-nitroaniline, the yellow-colored p-nitroaniline (pNA) is released. The rate of pNA formation, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzyme activity under appropriate conditions. This allows for the precise calculation of key enzyme kinetic parameters, including the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
Principle of the Assay:
The enzymatic reaction can be summarized as follows:
Bz-IEGR-pNA (colorless) + H₂O ---(Enzyme)---> Bz-IEGR-OH + p-nitroaniline (yellow)
The concentration of the released p-nitroaniline is determined by measuring the absorbance at 405 nm. The molar extinction coefficient of p-nitroaniline at this wavelength is a critical parameter for calculating the reaction rate.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Various | e.g., Cayman Chemical: 27567 | -20°C |
| Human Factor Xa | Various | - | -20°C or -80°C |
| Bovine Trypsin | Various | - | -20°C or -80°C |
| Tris-HCl | Various | - | Room Temperature |
| Calcium Chloride (CaCl₂) | Various | - | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Various | - | Room Temperature |
| Hydrochloric Acid (HCl) | Various | - | Room Temperature |
| Sodium Hydroxide (NaOH) | Various | - | Room Temperature |
| 96-well microplate, clear, flat-bottom | Various | - | Room Temperature |
| Microplate reader with 405 nm filter | - | - | - |
Experimental Protocols
Reagent Preparation
3.1.1. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C)
-
Dissolve 6.1 g of Tris base in approximately 800 mL of distilled water.
-
Add 2.2 g of CaCl₂ and stir until dissolved.
-
Adjust the pH to 8.2 at 25°C using 1 M HCl.
-
Bring the final volume to 1000 mL with distilled water.
-
Store the buffer at 2-8°C for up to six months.
3.1.2. Substrate Stock Solution (e.g., 10 mM this compound in DMSO)
-
This compound is soluble in DMSO.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of the substrate in high-quality, anhydrous DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
3.1.3. Enzyme Stock Solution
-
Prepare a stock solution of the enzyme (e.g., Factor Xa or trypsin) in a suitable buffer as recommended by the supplier. For trypsin, 1 mM HCl can be used for dilution to maintain stability.
-
The concentration of the stock solution should be accurately determined.
-
Store the enzyme stock solution in aliquots at -20°C or -80°C.
Enzyme Kinetic Assay Protocol (Microplate Format)
This protocol is designed to determine the Michaelis-Menten kinetic parameters. A range of substrate concentrations is used while keeping the enzyme concentration constant.
-
Prepare Substrate Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in the Assay Buffer to achieve a range of final concentrations in the assay wells. It is recommended to perform a preliminary experiment to determine the optimal substrate concentration range, which should ideally span from approximately 0.1 x Kₘ to 10 x Kₘ.
-
-
Set up the Microplate:
-
Add the appropriate volume of each substrate dilution to the wells of a 96-well microplate.
-
Include wells for a blank control (Assay Buffer without enzyme) for each substrate concentration to account for any non-enzymatic hydrolysis of the substrate.
-
The final volume in each well should be constant (e.g., 200 µL).
-
-
Pre-incubate:
-
Pre-incubate the microplate containing the substrate solutions at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
-
Initiate the Reaction:
-
Prepare a working solution of the enzyme in pre-warmed Assay Buffer.
-
Initiate the enzymatic reaction by adding a small, fixed volume of the enzyme working solution to each well. The final enzyme concentration should be chosen such that the reaction rate is linear for a reasonable period (e.g., 10-20 minutes).
-
Mix the contents of the wells thoroughly, avoiding bubble formation.
-
-
Monitor Absorbance:
-
Immediately place the microplate in a microplate reader pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm at regular time intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.
-
Data Analysis
-
Calculate the Initial Reaction Velocity (v₀):
-
For each substrate concentration, plot the absorbance at 405 nm against time.
-
Determine the initial linear portion of the curve and calculate the slope (ΔAbs/Δt). This represents the initial rate of the reaction in absorbance units per minute.
-
Correct the initial rates by subtracting the rate of the corresponding blank (non-enzymatic hydrolysis).
-
-
Convert Absorbance Rate to Molar Rate:
-
Use the Beer-Lambert law to convert the rate from ΔAbs/min to µmol/L/min or a similar unit. v₀ (µM/min) = (ΔAbs/min) / (ε * l) * 10⁶
-
ε: Molar extinction coefficient of p-nitroaniline at 405 nm (9,960 M⁻¹cm⁻¹).[1]
-
l: Path length of the light beam in the microplate well (in cm). This needs to be determined for the specific microplate and volume used.
-
-
-
Determine Kₘ and Vₘₐₓ:
-
Plot the initial reaction velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot): v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to visually estimate Kₘ and Vₘₐₓ. However, non-linear regression is generally more accurate.
-
-
Calculate kcat:
-
If the molar concentration of the enzyme ([E]) in the assay is known, the turnover number (kcat) can be calculated: kcat = Vₘₐₓ / [E]
-
Quantitative Data
Table 1: Molar Extinction Coefficient of p-nitroaniline
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 405 | 9,960[1] |
Table 2: Illustrative Kinetic Parameters for Bovine Trypsin with a Chromogenic Substrate *
| Parameter | Value |
| Kₘ | 1.56 x 10⁻⁵ M[1] |
| kcat | 0.081 s⁻¹[1] |
*Data obtained for the substrate Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide at pH 8.2.[1]
Visualizations
Diagram 1: Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of Bz-IEGR-pNA by a serine protease.
Diagram 2: Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining enzyme kinetic parameters.
Diagram 3: Michaelis-Menten Kinetics
References
Application Notes and Protocols for Measuring Protease Activity in Plasma with Bz-IEGR-pNA Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of protease activity, specifically Factor Xa, in plasma samples using the chromogenic substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate salt (Bz-IEGR-pNA acetate). This assay is a valuable tool in hematology research, anticoagulant drug development, and the clinical monitoring of anticoagulant therapies.
Introduction
The serine protease Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, representing the convergence point of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, which in turn leads to the formation of a fibrin clot.[1][2][3] The measurement of FXa activity in plasma is therefore essential for assessing coagulation status and for the development and monitoring of anticoagulant drugs that target FXa.[2][4]
This compound is a chromogenic substrate specifically designed for the sensitive and quantitative measurement of Factor Xa activity.[2][5] The substrate mimics the natural cleavage site of Factor Xa in prothrombin. When cleaved by FXa, the colorless Bz-IEGR-pNA substrate releases the yellow-colored molecule p-nitroanilide (pNA). The rate of pNA formation is directly proportional to the FXa activity and can be measured spectrophotometrically at 405 nm.[2]
Principle of the Assay
The chromogenic assay for Factor Xa activity is based on the following reaction:
Bz-IEGR-pNA (colorless) + Factor Xa → Bz-IEGR + pNA (yellow)
The amount of p-nitroanilide (pNA) released is quantified by measuring the change in absorbance at 405 nm. The rate of the reaction is directly proportional to the concentration of active Factor Xa in the sample.
Data Presentation
Table 1: Example Calibration Standards for Factor Xa Activity
| Standard | Factor Xa Concentration (ng/mL) | Absorbance at 405 nm (mAU/min) |
| 1 | 0 | 10 |
| 2 | 50 | 60 |
| 3 | 100 | 110 |
| 4 | 200 | 210 |
| 5 | 400 | 410 |
| 6 | 800 | 810 |
Table 2: Sample Data for Monitoring Anticoagulant Therapy
| Sample | Treatment | Time Post-Dose (hours) | Measured FXa Activity (ng/mL) | % Inhibition |
| Plasma 1 | Vehicle Control | 2 | 780 | 2.5% |
| Plasma 2 | FXa Inhibitor A | 2 | 150 | 81.2% |
| Plasma 3 | FXa Inhibitor A | 8 | 450 | 43.7% |
| Plasma 4 | FXa Inhibitor B | 2 | 100 | 87.5% |
| Plasma 5 | FXa Inhibitor B | 8 | 350 | 56.2% |
Experimental Protocols
Materials and Reagents
-
This compound (FW: 757.79 g/mol )
-
Human Plasma (Citrated or EDTA)
-
Purified Human Factor Xa (for standard curve)
-
Tris-HCl buffer (50 mM, pH 8.3) containing 100 mM NaCl and 0.1% BSA
-
96-well microplate
-
Microplate reader with a 405 nm filter
-
Incubator set to 37°C
Plasma Sample Preparation
-
Collect whole blood into tubes containing 3.2% sodium citrate or EDTA as an anticoagulant.
-
Within 30 minutes of collection, centrifuge the blood at 2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
For immediate use, store the plasma on ice. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Reagent Preparation
-
Bz-IEGR-pNA Substrate Stock Solution (10 mM): Dissolve 7.58 mg of this compound in 1 mL of DMSO. Store at -20°C.
-
Working Substrate Solution (1 mM): Dilute the stock solution 1:10 in the Tris-HCl buffer. Prepare fresh before each experiment.
-
Factor Xa Standards: Prepare a stock solution of purified human Factor Xa at 1 µg/mL in Tris-HCl buffer. Perform serial dilutions to obtain standards ranging from 0 to 800 ng/mL.
Assay Procedure
-
Set up the 96-well microplate by adding 50 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of the Factor Xa standards or plasma samples to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 1 mM working substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 10-30 minutes.
Data Analysis
-
Calculate the rate of reaction (mAU/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank (0 ng/mL Factor Xa) from all standard and sample rates.
-
Plot the corrected rates of the Factor Xa standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of Factor Xa in the plasma samples by interpolating their reaction rates from the standard curve.
Visualizations
Experimental Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. WO2020140035A1 - Methods of preparing samples for proteomic analysis - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. bdj.co.jp [bdj.co.jp]
Application Notes and Protocols: Standard Curve for p-Nitroanilide in a Bz-IEGR-pNA Acetate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bz-IEGR-pNA acetate assay is a widely utilized chromogenic method for the quantitative determination of serine protease activity, particularly Factor Xa. The assay relies on the enzymatic cleavage of the synthetic substrate, Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide (Bz-IEGR-pNA). Upon cleavage at the arginine residue by an active protease, the chromophore p-nitroanilide (pNA) is released. The concentration of the liberated pNA, which imparts a yellow color to the solution, is directly proportional to the enzyme's activity and can be quantified by measuring its absorbance at approximately 405 nm.[1][2][3]
A crucial prerequisite for accurately quantifying enzymatic activity is the generation of a reliable standard curve for p-nitroanilide. This standard curve establishes a linear relationship between the known concentrations of pNA and their corresponding absorbance values. This document provides a detailed protocol for creating a p-nitroanilide standard curve and its application in a typical this compound assay.
Principle of the Assay
The fundamental principle of the this compound assay is the enzymatic hydrolysis of the peptide substrate, leading to the release of a detectable product. The enzyme, such as Factor Xa, specifically recognizes and cleaves the peptide sequence Ile-Glu-Gly-Arg.[1][3] The p-nitroanilide moiety is attached to the C-terminus of this peptide. In its bound form, the substrate is colorless. However, upon enzymatic cleavage, the liberated p-nitroanilide is yellow and exhibits a maximum absorbance at 405 nm. By measuring the rate of pNA formation, the enzymatic activity can be determined.
Data Presentation
Table 1: Preparation of p-Nitroanilide Standards
This table outlines the preparation of a series of p-nitroanilide standards from a stock solution. The final concentrations are representative and can be adjusted based on the expected range of pNA release in the enzymatic assay.
| Standard ID | Volume of 2 mM pNA Stock (µL) | Volume of Assay Buffer (µL) | Final pNA Concentration (µM) | Amount of pNA (nmol/well) |
| Blank | 0 | 100 | 0 | 0 |
| Standard 1 | 5 | 95 | 100 | 10 |
| Standard 2 | 10 | 90 | 200 | 20 |
| Standard 3 | 15 | 85 | 300 | 30 |
| Standard 4 | 20 | 80 | 400 | 40 |
| Standard 5 | 25 | 75 | 500 | 50 |
Table 2: Example p-Nitroanilide Standard Curve Data
This table presents a typical dataset obtained from the spectrophotometric measurement of the prepared p-nitroanilide standards. These values are then used to plot the standard curve.
| Final pNA Concentration (µM) | Absorbance at 405 nm (AU) - Replicate 1 | Absorbance at 405 nm (AU) - Replicate 2 | Absorbance at 405 nm (AU) - Replicate 3 | Average Absorbance (AU) |
| 0 | 0.005 | 0.006 | 0.004 | 0.005 |
| 100 | 0.215 | 0.218 | 0.212 | 0.215 |
| 200 | 0.430 | 0.435 | 0.428 | 0.431 |
| 300 | 0.645 | 0.650 | 0.640 | 0.645 |
| 400 | 0.860 | 0.865 | 0.855 | 0.860 |
| 500 | 1.075 | 1.080 | 1.070 | 1.075 |
Experimental Protocols
Materials and Reagents
-
p-Nitroaniline (pNA)
-
Dimethyl sulfoxide (DMSO) or an appropriate buffer for stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 100 mM NaCl and 0.1% BSA)
-
This compound substrate
-
Enzyme solution (e.g., Factor Xa)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Pipettes and tips
Protocol 1: Preparation of p-Nitroanilide Standard Curve
-
Preparation of pNA Stock Solution: Prepare a 2 mM stock solution of p-nitroanilide in DMSO or the assay buffer. Ensure complete dissolution.
-
Preparation of Standards: In a 96-well microplate, prepare a series of pNA standards by diluting the stock solution with the assay buffer as detailed in Table 1. Prepare each standard in triplicate.
-
Absorbance Measurement: Measure the absorbance of each standard at 405 nm using a microplate reader. Use the "Blank" as the reference.
-
Data Analysis: Subtract the average absorbance of the blank from the average absorbance of each standard. Plot the corrected average absorbance values against the corresponding amount of pNA (in nmol/well). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a reliable standard curve.
Protocol 2: this compound Enzymatic Assay
-
Reagent Preparation: Prepare the Bz-IEGR-pNA substrate solution in the assay buffer at a concentration appropriate for the enzyme being studied (e.g., 0.2-1 mM). Prepare the enzyme solution at the desired concentration in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Enzyme solution (e.g., 20 µL)
-
Assay Buffer to bring the volume to 80 µL
-
-
Reaction Initiation: Start the enzymatic reaction by adding the Bz-IEGR-pNA substrate solution (e.g., 20 µL) to each well.
-
Incubation and Measurement: Immediately place the microplate in a reader pre-set to the appropriate temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a specified duration (e.g., 15-60 minutes).
-
Calculation of Enzymatic Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Use the slope (m) from the p-nitroanilide standard curve to convert the ΔA/min to the rate of pNA formation (nmol/min).
-
Calculate the specific activity of the enzyme using the following formula: Specific Activity (nmol/min/mg) = (Rate of pNA formation) / (amount of enzyme in mg)
-
Visualizations
Caption: Enzymatic cleavage of Bz-IEGR-pNA by a protease.
Caption: Workflow for standard curve generation and enzymatic assay.
References
Application Notes and Protocols for Bz-IEGR-pNA Acetate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-IEGR-pNA acetate is a valuable chromogenic substrate for the high-throughput screening (HTS) of serine protease inhibitors. This synthetic peptide, Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate, is particularly effective for assaying the activity of Factor Xa, a critical enzyme in the blood coagulation cascade. The enzymatic cleavage of the peptide sequence Ile-Glu-Gly-Arg (IEGR) by a target protease liberates the chromophore p-nitroanilide (pNA). The release of pNA results in a measurable increase in absorbance at 405 nm, providing a direct and continuous method to monitor enzyme activity. Its solubility in dimethyl sulfoxide (DMSO) and compatibility with aqueous buffer systems make it well-suited for automated HTS platforms.
Principle of Action
The core of the assay lies in a simple enzymatic reaction where the protease of interest cleaves the amide bond between the arginine residue of the peptide and the p-nitroaniline moiety. This cleavage event releases the yellow-colored pNA, which can be quantified spectrophotometrically. The rate of pNA formation is directly proportional to the enzyme's catalytic activity. In an inhibitor screening context, a reduction in the rate of pNA release indicates the inhibitory potential of a test compound.
Data Presentation
Chemical and Physical Properties
| Property | Value |
| Synonyms | Bz-Ile-Glu-Gly-Arg-pNA, Bz-Ile-Glu-Gly-Arg-p-nitroanilide, Factor Xa Chromogenic Substrate |
| Molecular Formula | C₃₂H₄₁N₉O₉ · C₂H₄O₂ |
| Molecular Weight | 757.8 g/mol |
| CAS Number | 1325307-57-0 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Kinetic Parameters for Factor Xa
While the exact kinetic parameters for this compound can vary based on assay conditions, the closely related substrate S-2222™ (N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline) provides a reliable estimate for assay development.
| Enzyme | Substrate | K_m_ (approximate) | k_cat_ (approximate) |
| Bovine Factor Xa | S-2222™ | 3 x 10⁻⁴ mol/L | 100 s⁻¹ |
Conditions: 37°C, Tris buffer pH 8.3, I 0.25[1]
Visualizations
Caption: Enzymatic cleavage of Bz-IEGR-pNA by a serine protease.
Caption: A typical workflow for a high-throughput screening assay.
Caption: The central role of Factor Xa in the coagulation cascade.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl and 5 mM CaCl₂.
-
This compound Stock Solution (10 mM): Dissolve 7.58 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C.
-
Factor Xa Stock Solution: Reconstitute lyophilized human Factor Xa in a buffer recommended by the supplier to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Test Compounds: Prepare a stock solution of test compounds in 100% DMSO, typically at 10 mM. Create intermediate dilutions as needed for the desired final assay concentration.
High-Throughput Screening Protocol (384-Well Plate Format)
This protocol is designed for a final assay volume of 50 µL.
-
Compound Dispensing: Using an acoustic dispenser or a pintool, transfer 50 nL of the test compound solution in DMSO to the appropriate wells of a 384-well plate. This results in a 10 µM final compound concentration assuming a 10 mM stock. Include positive controls (a known inhibitor) and negative controls (DMSO only).
-
Enzyme Addition: Dilute the Factor Xa stock solution in assay buffer to a working concentration of 2 nM. Add 25 µL of the diluted enzyme solution to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.
-
Substrate Addition and Reaction Initiation: Dilute the 10 mM this compound stock solution in assay buffer to a working concentration of 600 µM (approximately 2x the estimated K_m_). Add 25 µL of the diluted substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration will be 300 µM.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (V₀_compound - V₀_blank) / (V₀_DMSO - V₀_blank)] * 100 Where:
-
V₀_compound is the initial velocity in the presence of the test compound.
-
V₀_DMSO is the initial velocity of the negative control (DMSO).
-
V₀_blank is the background signal (wells with no enzyme).
-
-
Assay Validation: Z'-Factor Calculation
To ensure the robustness of the HTS assay, the Z'-factor should be calculated. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Formula: Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|]
Where:
-
σ_p = standard deviation of the positive control (e.g., a known inhibitor)
-
σ_n = standard deviation of the negative control (DMSO)
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
Hit Validation Workflow
A critical step after primary screening is to eliminate false positives and confirm the activity of true hits.
Caption: A stepwise workflow for hit validation.
-
Hit Confirmation and Potency Determination: Re-test the primary hits in a dose-response format to determine their IC₅₀ values. This confirms the inhibitory activity and provides a measure of potency.
-
Orthogonal Assays: Employ a different assay format to confirm the hits. For example, if the primary screen was absorbance-based, a fluorescence-based assay can be used to rule out compounds that interfere with the absorbance signal.
-
Counter-Screens for Assay Interference: Test the hits in an assay format that omits the enzyme but includes the substrate and detection reagents. This helps to identify compounds that directly interact with the substrate or interfere with the detection method.
-
Selectivity Profiling: Assess the inhibitory activity of the confirmed hits against a panel of related serine proteases to determine their selectivity. High selectivity is a desirable characteristic for a therapeutic candidate.
-
Mechanism of Action Studies: Investigate how the inhibitor interacts with the enzyme. This can be achieved by varying the substrate concentration in the presence of the inhibitor to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Biophysical Validation: Use techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the direct binding of the inhibitor to the target enzyme and to determine the binding affinity (K_D_).
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | - Contaminated reagents- Autohydrolysis of the substrate | - Use fresh, high-purity reagents.- Prepare substrate solution fresh daily.- Subtract the background from a no-enzyme control. |
| Low Signal-to-Noise Ratio | - Suboptimal enzyme or substrate concentration- Inactive enzyme | - Optimize enzyme and substrate concentrations.- Ensure proper storage and handling of the enzyme. |
| High Well-to-Well Variability | - Inaccurate liquid handling- Edge effects in the microplate | - Calibrate and maintain liquid handling robotics.- Avoid using the outer wells of the plate or use a water-filled moat. |
| False Positives | - Compound autofluorescence or quenching- Compound aggregation | - Perform counter-screens.- Include detergents like Triton X-100 in the assay buffer to minimize aggregation. |
| False Negatives | - Compound insolubility- Insufficient pre-incubation time | - Check compound solubility in the assay buffer.- Optimize the pre-incubation time of the compound with the enzyme. |
References
Application of Bz-IEGR-pNA Acetate in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-IEGR-pNA acetate is a synthetic chromogenic substrate primarily utilized in the field of drug discovery for the specific and sensitive detection of Factor Xa (FXa) activity. Factor Xa, a serine protease, plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, making it a key target for the development of anticoagulant therapies. This document provides detailed application notes and experimental protocols for the use of this compound in the screening and characterization of Factor Xa inhibitors.
Principle of Action
The application of this compound is based on a straightforward enzymatic reaction. The substrate consists of a specific peptide sequence, Ile-Glu-Gly-Arg (IEGR), which is preferentially recognized and cleaved by Factor Xa. The C-terminus of this peptide is conjugated to a chromophore, p-nitroanilide (pNA). In the presence of active Factor Xa, the enzyme hydrolyzes the peptide bond between arginine (Arg) and pNA. This cleavage releases free pNA, which imparts a yellow color to the solution. The rate of pNA release, and thus the intensity of the yellow color, is directly proportional to the enzymatic activity of Factor Xa. The absorbance of the solution can be measured spectrophotometrically at 405 nm to quantify the enzyme's activity. In the context of drug discovery, a reduction in the rate of pNA formation in the presence of a test compound indicates inhibition of Factor Xa.
Physicochemical and Handling Information
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Property | Value |
| Synonyms | Bz-Ile-Glu-Gly-Arg-pNA, Bz-Ile-Glu-Gly-Arg-p-nitroanilide, Factor Xa Chromogenic Substrate |
| CAS Number | 1325307-57-0 |
| Molecular Formula | C₃₂H₄₃N₉O₉ · C₂H₄O₂ |
| Molecular Weight | 757.8 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. For stock solutions, store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.
Applications in Drug Discovery
The primary application of this compound in drug discovery is in high-throughput screening (HTS) and characterization of Factor Xa inhibitors.
-
High-Throughput Screening (HTS): The simplicity and robustness of the colorimetric assay make it well-suited for screening large compound libraries to identify potential Factor Xa inhibitors.
-
IC₅₀ Determination: For hit compounds identified in HTS, this substrate can be used to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
-
Mechanism of Action Studies: this compound can be employed in kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) of novel anticoagulant candidates.
-
Structure-Activity Relationship (SAR) Studies: The assay is a valuable tool in medicinal chemistry efforts to optimize the structure of lead compounds to improve their potency and selectivity.
While primarily a Factor Xa substrate, this compound may also be cleaved by other trypsin-like serine proteases. Therefore, counter-screening against other relevant proteases is recommended to assess the selectivity of identified inhibitors.
Signaling Pathway: The Coagulation Cascade
Factor Xa is a critical enzyme in the coagulation cascade, a complex series of enzymatic reactions that leads to the formation of a fibrin clot. Understanding its position in this pathway highlights its importance as a drug target.
Caption: The Coagulation Cascade Highlighting Factor Xa's Central Role.
Experimental Protocols
Protocol 1: Screening for Factor Xa Inhibitors
This protocol outlines a method for screening a library of compounds to identify potential inhibitors of Factor Xa using this compound in a 96-well plate format.
Materials:
-
Human Factor Xa (active enzyme)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 175 mM NaCl, pH 8.4
-
Test compounds dissolved in DMSO
-
Positive Control Inhibitor (e.g., Rivaroxaban, Apixaban)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Human Factor Xa in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to the desired working concentration. The final concentration should be at or near the Km value for optimal sensitivity. A typical starting concentration is 1 mM.
-
Prepare serial dilutions of test compounds and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 2 µL of the test compound dilutions to the "Test Inhibitor" wells.
-
Add 2 µL of the positive control inhibitor dilutions to the "Positive Control" wells.
-
Add 2 µL of DMSO to the "No Inhibitor Control" (100% activity) and "Blank" wells.
-
Add 25 µL of the diluted Human Factor Xa solution to all wells except the "Blank" wells. Add 25 µL of assay buffer to the "Blank" wells.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the this compound working solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode every minute for 15-30 minutes, or in endpoint mode after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
For kinetic assays, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD₄₀₅/min).
-
For endpoint assays, subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a Factor Xa Inhibitor Screening Assay.
Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol describes how to determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the hydrolysis of this compound by Factor Xa.
Materials:
-
Same as Protocol 1, excluding test compounds and positive controls.
Procedure:
-
Reagent Preparation:
-
Prepare a fixed, low concentration of Human Factor Xa in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer, typically ranging from 0.1x to 10x the expected Kₘ value.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted Human Factor Xa solution to each well.
-
Add 25 µL of each this compound dilution to respective wells. Include a "no substrate" control with assay buffer instead of the substrate.
-
-
Reaction Measurement:
-
Immediately place the plate in a microplate reader at 37°C and measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear phase of the reaction progress curves.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values. Alternatively, use a linear transformation of the data (e.g., Lineweaver-Burk plot) for a graphical estimation.
-
Quantitative Data
The following table summarizes typical concentration ranges and expected values for assays utilizing this compound. Note that optimal concentrations and kinetic parameters may vary depending on the specific lot of reagents and assay conditions.
| Parameter | Typical Value / Range | Notes |
| Factor Xa Concentration | 1 - 10 nM | Should be optimized for a linear reaction rate within the desired assay window. |
| Bz-IEGR-pNA Concentration | 0.1 - 1.0 mM | For inhibitor screening, a concentration at or near the Kₘ is recommended for sensitivity to competitive inhibitors. |
| Kₘ of Bz-IEGR-pNA for Factor Xa | > 100 µM | The exact value should be determined experimentally under the specific assay conditions. |
| Wavelength for Absorbance | 405 nm | The wavelength at which the liberated p-nitroanilide is measured. |
| Typical IC₅₀ for Rivaroxaban | Low nM range | The specific IC₅₀ is dependent on the assay conditions, particularly enzyme and substrate concentrations. |
| Typical IC₅₀ for Apixaban | Low nM range | Similar to Rivaroxaban, the IC₅₀ is condition-dependent. |
Logical Relationships in Assay Development
The development of a robust inhibitor screening assay involves a series of logical steps and considerations to ensure data quality and reliability.
Caption: Logical Flow for Factor Xa Assay Development and Screening.
Conclusion
This compound is an invaluable tool for the discovery and development of Factor Xa inhibitors. Its use in a simple and robust colorimetric assay allows for efficient high-throughput screening and detailed characterization of potential anticoagulant drugs. By following the detailed protocols and considering the logical relationships in assay development outlined in these notes, researchers can generate high-quality, reproducible data to advance their drug discovery programs.
Monitoring Enzyme Purification with Bz-IEGR-pNA Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of enzymes is a cornerstone of biochemical research and pharmaceutical development. Monitoring the efficiency of each purification step is critical to achieving a highly pure and active enzyme preparation. Chromogenic substrates provide a rapid and sensitive method for assaying enzyme activity during purification. Bz-IEGR-pNA acetate is a valuable chromogenic substrate for the specific determination of several serine proteases, including Factor Xa, trypsin, and urokinase.
This document provides detailed application notes and protocols for utilizing this compound to monitor the purification of these key enzymes.
Principle of the Assay
The substrate, Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (this compound), is specifically cleaved by target enzymes at the C-terminal side of the arginine residue. This enzymatic cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color that can be quantitatively measured by monitoring the increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme activity in the sample.
Enzymatic Reaction Signaling Pathway
Caption: Enzymatic cleavage of Bz-IEGR-pNA by a target protease.
Application 1: Monitoring Factor Xa Purification
Factor Xa is a critical enzyme in the coagulation cascade and a key target for anticoagulant drugs. Its purification is essential for structural and functional studies.
Experimental Protocol: Factor Xa Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to a final concentration of 0.5 mM immediately before use.
-
Factor Xa Samples: Collect fractions from each purification step (e.g., crude extract, ammonium sulfate precipitation, ion-exchange chromatography, affinity chromatography) and dilute them in the assay buffer to fall within the linear range of the assay.
-
-
Assay Procedure:
-
Pipette 180 µL of the pre-warmed (37°C) working substrate solution into a 96-well microplate.
-
Add 20 µL of the diluted enzyme fraction to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm using a microplate reader at 37°C.
-
Record the absorbance every minute for 5-10 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the curve.
-
-
Calculation of Enzyme Activity:
-
One unit of Factor Xa activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
The activity (U/mL) is calculated using the following formula: Activity (U/mL) = (ΔA₄₀₅/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) where ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 405 nm).
-
Data Presentation: Factor Xa Purification Monitoring
The following table provides illustrative data for a typical purification of Factor Xa.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 2500 | 500 | 0.2 | 100 | 1 |
| Ammonium Sulfate (40-70%) | 800 | 450 | 0.56 | 90 | 2.8 |
| DEAE-Sepharose | 150 | 375 | 2.5 | 75 | 12.5 |
| Heparin-Sepharose | 20 | 300 | 15 | 60 | 75 |
| Benzamidine-Sepharose | 5 | 250 | 50 | 50 | 250 |
Application 2: Monitoring Trypsin Purification
Trypsin is a widely used serine protease in various biotechnological applications, including proteomics and cell culture.
Experimental Protocol: Trypsin Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to a final concentration of 0.5 mM.
-
Trypsin Samples: Dilute fractions from each purification step in 1 mM HCl to maintain stability and then further dilute in the assay buffer for the assay.
-
-
Assay Procedure:
-
Follow the same procedure as for the Factor Xa assay, maintaining the reaction at 37°C.
-
Data Presentation: Trypsin Purification Monitoring
The following table shows representative data for the purification of trypsin from a crude pancreatic extract.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 10000 | 2 | 100 | 1 |
| Ammonium Sulfate (30-60%) | 1500 | 9000 | 6 | 90 | 3 |
| Anion-Exchange (DEAE) | 300 | 7500 | 25 | 75 | 12.5 |
| Affinity (Benzamidine) | 50 | 6000 | 120 | 60 | 60 |
Application 3: Monitoring Urokinase Purification
Urokinase is a thrombolytic agent used clinically to dissolve blood clots. Its purification from natural or recombinant sources is a critical manufacturing process.
Experimental Protocol: Urokinase Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.8.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to a final concentration of 0.4 mM.
-
Urokinase Samples: Dilute fractions from each purification step in the assay buffer.
-
-
Assay Procedure:
-
Follow the same procedure as for the Factor Xa assay, maintaining the reaction at 37°C.
-
Data Presentation: Urokinase Purification Monitoring.[1]
The following table is based on data from the purification of urokinase from a cell culture supernatant and demonstrates how the assay can be used to track purification progress.[1]
| Purification Step | Total Protein (mg) | Total Activity (Ploug Units) | Specific Activity (PU/mg) | Yield (%) | Purification Fold |
| Conditioned Media | 26.25 | 420 | 16 | 100 | 1 |
| SP-Sepharose Peak 1 | 1.97 | 103.66 | 52.62 | 25 | 3.3 |
| SP-Sepharose Peak 2 | 0.21 | 311 | 1481 | 74 | 92.56 |
Experimental Workflow for Enzyme Purification
The following diagram illustrates a general workflow for enzyme purification, indicating where activity assays are performed.
Caption: General workflow for monitoring enzyme purification.
Conclusion
This compound is a versatile and reliable chromogenic substrate for monitoring the purification of Factor Xa, trypsin, and urokinase. The simple and rapid nature of the assay allows for efficient analysis of a large number of fractions generated during the purification process. By systematically measuring enzyme activity and protein concentration at each step, researchers can accurately determine the specific activity, yield, and purification fold, thereby optimizing the purification strategy to obtain a high-quality enzyme product.
References
Application Notes and Protocols for the Bz-IEGR-pNA Acetate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (Bz-IEGR-pNA acetate) assay is a robust and widely utilized colorimetric method for the detection and quantification of trypsin-like serine protease activity. This chromogenic substrate is particularly well-suited for measuring the activity of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] Beyond its primary use in hematology and thrombosis research, this assay serves as a valuable tool in various fields, including drug discovery for the screening of protease inhibitors, enzyme kinetics studies, and quality control of purified enzyme preparations.
The fundamental principle of the assay lies in the enzymatic cleavage of the peptide backbone of Bz-IEGR-pNA at the C-terminal side of the arginine residue by a trypsin-like protease. This cleavage releases the p-nitroanilide (pNA) moiety, a chromophore that imparts a yellow color to the solution. The rate of pNA release, and therefore the intensity of the yellow color, is directly proportional to the enzymatic activity. The absorbance of the solution is measured spectrophotometrically at 405 nm to quantify the reaction rate.
Key Applications:
-
Enzyme Kinetics and Characterization: The assay is instrumental in determining key kinetic parameters such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) for trypsin-like proteases.
-
Drug Discovery and Inhibitor Screening: It provides a high-throughput method for screening compound libraries to identify potential inhibitors of specific trypsin-like proteases, which are therapeutic targets in various diseases.
-
Coagulation Cascade Research: Due to its high specificity for Factor Xa, the assay is extensively used to study the coagulation pathway and the effects of anticoagulants.[1]
-
Quality Control: The assay can be employed to determine the activity and purity of commercially available or in-house purified trypsin-like protease preparations.
Data Presentation
Substrate Specificity of Bz-IEGR-pNA
| Protease | Substrate Sensitivity |
| Factor Xa | High |
| Trypsin | Moderate |
| Plasmin | Moderate |
| Thrombin | Low / Insensitive |
Table 1: Relative sensitivity of various trypsin-like proteases to the Bz-IEGR-pNA substrate, based on information from the literature.[1]
Experimental Protocols
General Protocol for Trypsin-Like Protease Activity Assay using this compound
This protocol provides a general framework for measuring the activity of a purified trypsin-like protease. The optimal conditions, including buffer pH, substrate concentration, and enzyme concentration, should be determined empirically for each specific enzyme.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 10 mM CaCl_2)
-
Purified trypsin-like protease
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve the this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 0.1 to 1 mM). It is recommended to perform a substrate titration to determine the optimal concentration for your enzyme.
-
Enzyme Solution: Prepare a dilution series of the purified trypsin-like protease in cold assay buffer. The optimal enzyme concentration should result in a linear rate of pNA release over the desired assay time.
-
-
Assay Execution:
-
Equilibrate the microplate and reagents to the desired assay temperature (e.g., 37°C).
-
To each well of the 96-well microplate, add the following in order:
-
Assay Buffer (to bring the final volume to 200 µL)
-
Working Substrate Solution
-
-
Initiate the reaction by adding the Enzyme Solution to each well.
-
Mix the contents of the wells gently.
-
Immediately place the microplate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
-
Ensure that the rate of the reaction is linear during the measurement period.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA_405/min) from the linear portion of the absorbance versus time plot.
-
To convert the rate of absorbance change to the rate of product formation (in moles/minute), a standard curve for p-nitroaniline should be prepared.
-
For determining K_m and V_max, the assay should be performed with varying concentrations of the substrate, and the initial velocities should be plotted against the substrate concentration. The data can then be fitted to the Michaelis-Menten equation.
-
Visualizations
Caption: Workflow for the this compound assay.
Caption: Activation of PAR signaling by a trypsin-like protease.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bz-IEGR-pNA Acetate Concentration in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Bz-IEGR-pNA acetate in enzyme assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzyme is it a substrate?
This compound is a chromogenic substrate primarily used for the measurement of Factor Xa activity. The peptide sequence Ile-Glu-Gly-Arg (IEGR) is specifically recognized and cleaved by Factor Xa. Upon cleavage, p-nitroanilide (pNA), a chromophore, is released, which can be quantified by measuring its absorbance at 405 nm. While it is highly specific for Factor Xa, it may also be cleaved by other proteases like trypsin and kallikreins under certain conditions. It is important to note that Bz-IEGR-pNA is generally not a suitable substrate for caspase-3, which typically utilizes substrates with the DEVD sequence.
Q2: How do I properly dissolve and store this compound?
Proper handling and storage are critical for maintaining the integrity of the substrate. This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to keep the solid compound at -20°C. Once dissolved in DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to substrate degradation.
Q3: What is the optimal concentration of this compound to use in my assay?
The optimal concentration of this compound depends on the specific experimental conditions, particularly the concentration and activity of Factor Xa. For kinetic studies, it is recommended to test a range of substrate concentrations, typically from 0.1 to 5 times the Michaelis-Menten constant (Km). While the exact Km value can vary with buffer conditions, a common starting point for optimization is in the range of 0.1 to 1 mM. For endpoint assays, a concentration that ensures the reaction proceeds to completion within the desired timeframe should be used. A detailed protocol for determining the optimal concentration is provided in the "Experimental Protocols" section.
Q4: Can the DMSO used to dissolve the substrate interfere with my assay?
Yes, high concentrations of DMSO can inhibit enzyme activity. It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 1% (v/v). When preparing your working solutions, ensure that the dilution of the DMSO stock solution is accounted for to maintain a final concentration that does not impact the enzyme's function.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Low Signal (Low Absorbance) | Inactive or insufficient enzyme. | - Confirm the activity of your Factor Xa preparation using a positive control.- Increase the enzyme concentration in the assay. |
| Incorrect buffer pH or composition. | - Ensure the assay buffer is at the optimal pH for Factor Xa activity (typically pH 7.5-8.5).- Verify that the buffer does not contain inhibitors of Factor Xa. | |
| Substrate degradation. | - Use freshly prepared or properly stored aliquots of this compound.- Avoid multiple freeze-thaw cycles. | |
| Insufficient incubation time. | - Increase the incubation time to allow for sufficient product formation. | |
| High Background Signal | Spontaneous substrate hydrolysis. | - Run a "no-enzyme" control to measure the rate of non-enzymatic substrate breakdown. Subtract this rate from your sample measurements.- Ensure the substrate is stored properly to minimize degradation. |
| Contaminated reagents. | - Use fresh, high-purity reagents and sterile, nuclease-free water.- Filter-sterilize buffer solutions if necessary. | |
| Spectrophotometer issue. | - Ensure the spectrophotometer is properly blanked before taking measurements.- Check the wavelength setting (405 nm). | |
| Non-linear Reaction Rate | Substrate depletion. | - If the reaction rate decreases over time, the initial substrate concentration may be too low. Use a higher substrate concentration or analyze only the initial linear phase of the reaction. |
| Enzyme instability. | - The enzyme may be losing activity during the assay. Reduce the incubation time or optimize buffer conditions for enzyme stability. | |
| Product inhibition. | - The released pNA may be inhibiting the enzyme at high concentrations. Dilute the enzyme or sample to reduce the rate of product formation. | |
| Inconsistent Results Between Replicates | Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents.- Prepare a master mix for common reagents to minimize variability. |
| Temperature fluctuations. | - Ensure all components are at the assay temperature before starting the reaction.- Use a temperature-controlled plate reader or water bath for incubation. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Assays
| Assay Type | Recommended Starting Concentration | Key Considerations |
| Enzyme Kinetics (Km determination) | 0.1x to 5x the expected Km | A wide range of concentrations is necessary to accurately determine Michaelis-Menten kinetics. |
| Enzyme Activity Screening | 2-3x the Km | This ensures that the reaction rate is near Vmax and is sensitive to changes in enzyme activity. |
| Inhibitor Screening | At or below the Km | A substrate concentration near the Km allows for sensitive detection of competitive inhibitors. |
| Endpoint Assay | Saturating concentration (e.g., 5-10x Km) | Ensures the reaction goes to completion in a reasonable time frame. |
Table 2: Molar Extinction Coefficient of p-Nitroanilide (pNA)
| Wavelength | Molar Extinction Coefficient (ε) | Solvent/Buffer Conditions |
| 405 nm | ~9,600 - 9,960 M⁻¹cm⁻¹ | Varies slightly with pH and buffer composition. It is recommended to determine this value empirically under your specific assay conditions by preparing a standard curve.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a p-Nitroanilide (pNA) Standard Curve
This protocol is essential for converting absorbance values into the molar amount of product formed.
-
Prepare a 1 mM pNA stock solution: Dissolve p-nitroanilide in the assay buffer.
-
Create a series of dilutions: Prepare a dilution series of the pNA stock solution in the assay buffer to obtain concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Measure absorbance: Transfer a fixed volume (e.g., 200 µL) of each dilution to a 96-well plate and measure the absorbance at 405 nm.
-
Plot the standard curve: Plot absorbance at 405 nm versus the concentration of pNA (in µM).
-
Determine the linear equation: Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. This equation will be used to calculate the concentration of pNA produced in your enzyme assays.
Protocol 2: Optimization of this compound Concentration
This protocol will help you determine the optimal substrate concentration for your specific assay conditions.
-
Prepare a range of substrate concentrations: Prepare a series of dilutions of your this compound stock solution in the assay buffer. A typical range to test would be from 0.05 mM to 2 mM.
-
Set up the assay: In a 96-well plate, add a fixed amount of Factor Xa to each well.
-
Initiate the reaction: Add the different concentrations of the this compound solution to the wells to start the reaction. The final volume in each well should be the same.
-
Monitor the reaction: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction rates (V₀): For each substrate concentration, determine the initial reaction rate by calculating the slope of the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute (ΔA/min) to the concentration of pNA produced per minute (µM/min) using the equation from your pNA standard curve.
-
Plot V₀ versus substrate concentration: Plot the initial reaction rate (V₀) against the substrate concentration ([S]).
-
Determine Km and Vmax: The resulting plot should resemble a Michaelis-Menten curve. Non-linear regression analysis of this curve will provide the Km and Vmax values for this compound under your specific assay conditions. The optimal substrate concentration can then be chosen based on the assay type as described in Table 1.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Logical troubleshooting flow for common assay issues.
References
How to solve high background in Bz-IEGR-pNA acetate assays
Welcome to the technical support center for Bz-IEGR-pNA acetate assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and achieve reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a chromogenic method used to measure the activity of certain proteases, most notably Factor Xa. The substrate, Benzoyl-Isoleucyl-Glutamyl-Glycyl-Arginyl-p-Nitroanilide (Bz-IEGR-pNA), is a synthetic peptide that mimics the natural cleavage site for the target enzyme. When the protease cleaves the peptide bond between the arginine (Arg) and the p-nitroaniline (pNA), the colorless pNA is released. Free pNA is a yellow chromophore that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity in the sample.
Q2: What are the common applications of this assay?
This assay is widely used in hemostasis and thrombosis research for:
-
Measuring the activity of Factor Xa.
-
Screening for and characterizing inhibitors of Factor Xa, which is a key target for anticoagulant drugs.
-
Studying the kinetics of enzyme inhibition.
-
Quality control of heparin and other anticoagulant preparations.[1][2][3]
Q3: How should I prepare and store the this compound substrate?
For optimal performance and stability, the this compound substrate should be handled as follows:
-
Reconstitution: Dissolve the lyophilized powder in a small amount of a water-miscible organic solvent like DMSO before diluting to the final working concentration with the assay buffer.
-
Storage of Stock Solution: Aliquot the reconstituted substrate into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution: Prepare the working solution fresh for each experiment by diluting the stock solution in the assay buffer. Avoid prolonged storage of the working solution, especially at room temperature.
Troubleshooting Guide: High Background
High background absorbance in the absence of the enzyme (the "blank" or "no-enzyme control") is a frequent issue that can mask the true enzymatic signal and reduce the assay's sensitivity. This guide provides a systematic approach to identifying and resolving the root causes of high background.
Problem: My blank wells (no enzyme) show a high absorbance reading.
High background is primarily caused by the non-enzymatic hydrolysis of the this compound substrate, leading to the spontaneous release of p-nitroaniline (pNA). This can be influenced by several factors related to your reagents and assay conditions.
Is your substrate solution fresh and properly stored?
-
Potential Cause: The this compound substrate can degrade over time, especially if not stored correctly. Repeated freeze-thaw cycles or prolonged storage of diluted solutions at room temperature can lead to increased background.
-
Solution:
-
Prepare fresh substrate stock solutions in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or below.
-
Prepare the final working concentration of the substrate in the assay buffer immediately before use. Do not store diluted substrate solutions for extended periods.
-
Is your assay buffer at the optimal pH and composition?
-
Potential Cause: The stability of p-nitroanilide substrates is highly dependent on the pH of the buffer. Alkaline conditions can significantly increase the rate of non-enzymatic hydrolysis.
-
Solution:
-
Verify the pH of your assay buffer. For most serine protease assays, a pH range of 7.4-8.4 is recommended.
-
Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the assay. Tris-HCl is a commonly used buffer for this type of assay.
-
Avoid buffers with primary amines if your assay involves other reagents that might react with them.
-
| Buffer Component | Recommended Concentration | pH Range | Notes |
| Tris-HCl | 50-100 mM | 7.4 - 8.4 | Provides good buffering capacity in the optimal range for many proteases. |
| NaCl | 100-150 mM | - | To adjust ionic strength, which can influence enzyme activity. |
| CaCl2 | 1-5 mM | - | Often required as a cofactor for certain proteases. |
Is your incubation temperature too high or the incubation time too long?
-
Potential Cause: Higher temperatures and longer incubation times can accelerate the non-enzymatic hydrolysis of the substrate.
-
Solution:
-
Optimize the incubation temperature. While many enzymatic reactions are performed at 37°C, a lower temperature (e.g., 25°C or 30°C) may be sufficient and can help reduce background.
-
Reduce the incubation time. If the enzymatic reaction is fast, a shorter incubation period may be sufficient to obtain a reliable signal while minimizing background.
-
| Temperature (°C) | Relative Rate of Non-Enzymatic Hydrolysis (Illustrative) |
| 25 | 1x |
| 37 | 2-3x |
| 50 | 5-8x |
Are your reagents contaminated?
-
Potential Cause: Contamination of the substrate, buffer, or other reagents with proteases or other substances can lead to substrate cleavage and high background.
-
Solution:
-
Use high-purity water and reagents to prepare all solutions.
-
Filter-sterilize buffers to remove any microbial contamination that might introduce exogenous proteases.
-
Use fresh, sterile pipette tips for each reagent to avoid cross-contamination.
-
Experimental Protocols
Standard this compound Assay Protocol (Factor Xa)
This protocol provides a general framework for measuring Factor Xa activity. It should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Factor Xa Stock Solution: Reconstitute purified Factor Xa in a suitable buffer (e.g., Assay Buffer) to a known concentration.
-
Inhibitor Stock Solution (if applicable): Dissolve the inhibitor in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of the test compound (inhibitor) or vehicle control to the appropriate wells.
-
Add 20 µL of the Factor Xa solution to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the Bz-IEGR-pNA working solution (diluted from the stock in Assay Buffer) to all wells. The final substrate concentration should be at or near the Km for the enzyme.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
3. Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Subtract the rate of the blank (no enzyme) from the rates of all other wells to correct for non-enzymatic hydrolysis.
-
For inhibitor studies, plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀.
Visualizations
Caption: Troubleshooting workflow for high background in this compound assays.
Caption: Enzymatic cleavage of Bz-IEGR-pNA and detection of the p-nitroaniline product.
References
Preventing Bz-IEGR-pNA acetate precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with Bz-IEGR-pNA acetate in buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic substrate used to measure the activity of the enzyme Factor Xa.[1] It is a peptide, N-benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate, that when cleaved by Factor Xa, releases a yellow-colored molecule called p-nitroaniline (pNA). The intensity of this yellow color, measured at 405 nm, is directly proportional to the Factor Xa activity. This substrate is commonly used in biochemical assays and for screening potential Factor Xa inhibitors in drug discovery.
Q2: Why is my this compound precipitating in the buffer?
Precipitation of this compound in aqueous buffers is a common issue that can arise from several factors:
-
Low Aqueous Solubility: Peptide-based substrates, especially those containing hydrophobic residues and a p-nitroanilide group, can have limited solubility in aqueous solutions.[2]
-
Improper Dissolution: The method used to dissolve the lyophilized powder is critical. Simply adding it to the buffer may not be sufficient.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can significantly impact the solubility of the substrate.
-
Concentration: The final concentration of the substrate in the assay may exceed its solubility limit in the specific buffer conditions.
-
Temperature: Temperature can affect solubility, with some compounds being more soluble at warmer temperatures.
-
Co-solvent Concentration: If using a co-solvent like DMSO, an insufficient final concentration may not be enough to maintain the substrate in solution when diluted into the aqueous buffer.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental buffer.
Problem: this compound precipitates upon addition to the assay buffer.
Troubleshooting Workflow
References
Technical Support Center: Bz-L-Ile-Glu-Gly-Arg-pNA acetate Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering nonlinear kinetics and other issues when using the chromogenic substrate Bz-L-Ile-Glu-Gly-Arg-pNA (Bz-IEGR-pNA) acetate in serine protease assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction kinetics are not linear. The reaction starts fast and then slows down. What is causing this?
A1: This phenomenon, often referred to as "burst" kinetics, is common in serine protease assays using p-nitroanilide (pNA) substrates. It typically indicates that the rate-limiting step of the reaction is not the initial cleavage of the substrate. The reaction proceeds in two main steps:
-
Acylation (Fast): The enzyme rapidly cleaves the substrate, releasing the chromophore p-nitroanilide (pNA) and forming a covalent acyl-enzyme intermediate. This causes the initial "burst" of color.
-
Deacylation (Slow): The acyl-enzyme intermediate is slowly hydrolyzed by water to regenerate the free enzyme. The rate of this step determines the steady-state velocity of the reaction.
If the deacylation step is significantly slower than the acylation step, you will observe an initial rapid increase in absorbance followed by a slower, linear phase. For accurate kinetic analysis, it is crucial to measure the initial velocity during the steady-state phase, after the burst phase is complete.
Q2: My reaction rate decreases at high substrate concentrations. What could be the issue?
A2: A decrease in reaction velocity at high substrate concentrations is a classic sign of substrate inhibition.[1][2][3][4] This can occur through a few mechanisms:
-
Formation of an Unproductive Complex: At very high concentrations, two substrate molecules may bind to the enzyme's active site simultaneously in a non-productive manner, preventing the catalytic reaction from occurring.[1][2]
-
Product Release Inhibition: The binding of a second substrate molecule to the enzyme-product complex can hinder the release of the product, thereby slowing down the overall turnover rate.[1]
To address this, it is recommended to perform a substrate titration experiment over a wide range of Bz-IEGR-pNA acetate concentrations to identify the optimal concentration range and to determine if substrate inhibition is indeed occurring. If confirmed, subsequent experiments should be conducted at substrate concentrations below the inhibitory range.
Q3: I am observing high background absorbance in my no-enzyme control wells. How can I reduce this?
A3: High background absorbance can be caused by the spontaneous hydrolysis of the this compound substrate. To minimize this:
-
Substrate Solution Preparation: Prepare the substrate stock solution in a dry organic solvent like DMSO or methanol and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] When diluting the substrate in an aqueous buffer for the assay, keep the solution cold and use it within the same day.[2]
-
pH of Assay Buffer: Ensure the pH of your assay buffer is optimal for the enzyme and does not promote excessive non-enzymatic hydrolysis of the substrate.
-
Blank Subtraction: Always include a no-enzyme control for each substrate concentration and subtract the background absorbance from your experimental values.
Q4: My results are not reproducible between experiments. What are the common sources of variability?
A4: Poor reproducibility can stem from several factors:
-
Reagent Preparation: Ensure all reagents, especially the enzyme and substrate solutions, are prepared fresh and consistently for each experiment. Avoid repeated freeze-thaw cycles of the enzyme stock.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for the enzyme and substrate solutions.
-
Temperature Control: Maintain a constant and uniform temperature throughout the assay, as enzyme activity is highly temperature-dependent. Pre-incubate the plate and reagents at the desired reaction temperature.
-
Mixing: Ensure thorough mixing of the reagents in the microplate wells to initiate the reaction uniformly.
Data Presentation
The kinetic parameters for the hydrolysis of this compound and similar chromogenic substrates by related serine proteases are summarized below. Note that the values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Factor Xa | Bz-Ile-Glu-Gly-Arg-pNA | 130 | 1.2 | [5] |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 200-400 | Not specified | [6][7] |
| Factor XIIa | Synthetic pNA substrate | Not specified | Not specified | [8][9][10] |
| Plasma Kallikrein | PFR-AMC | 315 ± 16 | Not specified | [11] |
Experimental Protocols
Key Experiment: Determination of Enzyme Kinetics with this compound
This protocol outlines the steps for determining the kinetic parameters (Km and Vmax) of a serine protease (e.g., plasma kallikrein, Factor XIIa) using this compound.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8. The optimal pH may vary depending on the specific enzyme.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the assay buffer. Aliquot and store at -80°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Aliquot and store at -20°C.
-
p-Nitroaniline (pNA) Standard Curve: Prepare a series of pNA standards (0-200 µM) in the assay buffer to convert absorbance values to molar concentrations of the product.
2. Assay Procedure:
-
Prepare Substrate Dilutions: On the day of the experiment, thaw an aliquot of the substrate stock solution and prepare a series of dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0-1000 µM) in the assay wells.
-
Set up the Microplate: In a clear, flat-bottom 96-well microplate, add the assay buffer and the substrate dilutions.
-
Enzyme Dilution: Immediately before initiating the reaction, dilute the enzyme stock solution in ice-cold assay buffer to the desired working concentration.
-
Initiate the Reaction: Add the diluted enzyme solution to each well to start the reaction. The final volume in each well should be 100-200 µL.
-
Monitor Absorbance: Immediately place the microplate in a plate reader pre-heated to the desired temperature (e.g., 37°C) and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.
3. Data Analysis:
-
Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute to the concentration of pNA produced per minute using the pNA standard curve.
-
Generate Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using a nonlinear regression software to determine the Km and Vmax values. Alternatively, use a linear transformation of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot).
Mandatory Visualizations
Signaling Pathway
Caption: Contact activation pathway leading to coagulation and inflammation.
Experimental Workflow
Caption: Workflow for kinetic analysis using this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting nonlinear kinetics.
References
- 1. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 4. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
- 6. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. A new sensitive and highly specific chromogenic peptide substrate for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factor XII: What Does It Contribute To Our Understanding Of The Physiology and Pathophysiology of Hemostasis & Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH and temperature on Bz-IEGR-pNA acetate stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the chromogenic substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-L-glycyl-L-arginine-p-nitroanilide acetate salt (Bz-IEGR-pNA acetate). Bz-IEGR-pNA is a colorimetric substrate primarily for Factor Xa, where cleavage of the peptide sequence releases p-nitroanilide (pNA), quantifiable by colorimetric detection at approximately 405 nm.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C.[2] Under these conditions, the product is expected to be stable for an extended period. Once reconstituted, the stability of the solution is dependent on the solvent, pH, and temperature.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the lyophilized powder in pure DMSO. To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] For use in aqueous buffer systems, the DMSO stock solution should be diluted to the final working concentration, ensuring the final DMSO concentration in the assay does not exceed levels that could interfere with enzyme activity.
Q3: What are the primary factors that affect the stability of this compound?
A3: The main factors influencing the stability of peptide-based chromogenic substrates like this compound are pH, temperature, and light exposure. Hydrolysis of the peptide bonds or the p-nitroanilide linkage can occur, leading to a decrease in the substrate's performance.
Q4: At what wavelength should I measure the release of p-nitroanilide (pNA)?
A4: The release of the chromogenic group, p-nitroanilide (pNA), should be monitored by measuring the absorbance at approximately 405 nm.[1][2][3] Some sources may also use a wavelength of 410 nm.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal (autohydrolysis) | The substrate is degrading in the assay buffer due to suboptimal pH or high temperature. | Optimize the assay pH to a more neutral or slightly acidic range if the enzyme permits. Lower the assay temperature. Prepare fresh substrate solution. |
| Low signal or no change in absorbance | The substrate has degraded due to improper storage. The enzyme is inactive. | Ensure the lyophilized substrate has been stored at -20°C and the stock solution is not expired. Verify the activity of your enzyme with a known positive control. |
| Precipitation of the substrate in the assay well | The substrate has low solubility in the aqueous assay buffer. | Ensure the final concentration of DMSO or other organic solvent is sufficient to maintain solubility, but not high enough to inhibit the enzyme. Prepare a fresh, clear stock solution. |
| Inconsistent results between experiments | Variations in temperature or pH between assays. Inconsistent substrate concentration. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature.[1] Ensure the pH of the buffer is consistent. Prepare a fresh dilution of the substrate from a reliable stock solution for each experiment. |
Effect of pH and Temperature on Stability
Table 1: Hypothetical Stability of this compound at Various pH Values
| pH | Incubation Time (hours) at 25°C | % Intact Substrate (Hypothetical) |
| 5.0 | 24 | 98% |
| 6.0 | 24 | 99% |
| 7.0 | 24 | 97% |
| 8.0 | 24 | 90% |
| 9.0 | 24 | 80% |
Table 2: Hypothetical Stability of this compound at Various Temperatures
| Temperature (°C) | Incubation Time (hours) at pH 7.4 | % Intact Substrate (Hypothetical) |
| 4 | 24 | >99% |
| 25 | 24 | 95% |
| 37 | 24 | 85% |
| 50 | 24 | 60% |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound under various pH and temperature conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
A selection of buffers with different pH values (e.g., citrate, phosphate, Tris)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
Temperature-controlled incubator or water bath
-
pH meter
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).
-
Incubation:
-
Dilute the this compound stock solution to a final concentration of 1 mM in each of the prepared buffer solutions.
-
Aliquot the solutions into separate tubes for each time point and temperature to be tested.
-
Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Measurement of Degradation:
-
The degradation of this compound can be monitored by measuring the increase in absorbance at 405 nm due to the spontaneous release of pNA.
-
Alternatively, the remaining intact substrate can be quantified using a functional enzyme assay. Add a standard concentration of Factor Xa to the aged substrate solution and measure the initial reaction velocity (rate of change in absorbance at 405 nm). A decrease in the reaction rate compared to the time zero sample indicates substrate degradation.
-
-
Data Analysis: Calculate the percentage of remaining intact substrate at each time point relative to the initial concentration (time 0). Plot the percentage of intact substrate versus time for each pH and temperature condition.
Visualizations
Caption: Workflow for assessing this compound stability.
References
Interference in Bz-IEGR-pNA acetate assays from biological samples
Welcome to the technical support center for Bz-IEGR-pNA acetate assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered when working with biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
A1: The this compound assay is a colorimetric method used to measure the activity of trypsin-like serine proteases. The substrate, Bz-Ile-Glu-Gly-Arg-pNA (Bz-IEGR-pNA), is cleaved by these proteases at the carboxyl side of the arginine residue. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity. This assay is commonly used to measure the activity of enzymes like Factor Xa.
Q2: What are the most common sources of interference from biological samples in this assay?
A2: Biological samples such as plasma, serum, and cell lysates can introduce several interfering substances. The most common include:
-
Hemoglobin: Released from red blood cells during hemolysis, it absorbs light at and around 405 nm, leading to falsely elevated background absorbance.
-
Bilirubin: High concentrations of bilirubin, which can be present in icteric samples, also absorb light in the 400-520 nm range, causing spectral interference.
-
Lipids: High levels of lipids (lipemia) can cause turbidity, leading to light scattering and increased background absorbance.
-
Endogenous Proteases: Biological samples contain a variety of proteases that may also cleave the Bz-IEGR-pNA substrate, leading to an overestimation of the target enzyme's activity.
-
High Protein Concentrations: Very high total protein concentrations can affect the assay by binding to the substrate or altering the reaction kinetics.[1]
Q3: How can I minimize interference from my biological samples?
A3: Several strategies can be employed to minimize interference:
-
Proper Sample Handling: Careful sample collection and processing are crucial to prevent hemolysis.
-
Sample Preparation: Specific protocols can be used to remove interfering substances. This includes high-speed centrifugation to clear lipids and the use of clearing agents.
-
Use of Controls: Running appropriate blank controls is essential. A sample blank, containing the biological sample but no substrate, can help to correct for background absorbance from the sample itself.[2]
-
Protease Inhibitors: To measure the activity of a specific protease, a cocktail of inhibitors can be added to the sample to block the activity of other endogenous proteases.[3][4][5]
-
Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer significantly impact the assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound assays.
Issue 1: High Background Absorbance in Blank Wells
| Possible Cause | Recommended Solution |
| Spectral interference from hemoglobin or bilirubin. | 1. Visually inspect the sample for signs of hemolysis (reddish tint) or icterus (yellowish tint). 2. Run a sample blank containing the sample and assay buffer but no substrate. Subtract the absorbance of the sample blank from your test wells. 3. If interference is severe, consider preparing fresh, non-hemolyzed/icteric samples. 4. For hemoglobin interference, mathematical correction formulas may be applicable, but their use should be validated for your specific assay conditions.[6] |
| Light scattering due to lipemia. | 1. Visually inspect the sample for turbidity. 2. Perform high-speed centrifugation of the sample to pellet lipids before running the assay. 3. Consider using a delipidation protocol if high-speed centrifugation is insufficient. |
| Spontaneous hydrolysis of the pNA substrate. | 1. Ensure the pH of your assay buffer is within the optimal range for the enzyme and substrate stability. 2. Prepare fresh substrate solutions for each experiment, as pNA substrates can hydrolyze in aqueous buffers over time. |
| Contamination of reagents. | 1. Use fresh, high-quality reagents and sterile, disposable labware. 2. Check for microbial contamination in your buffers, which can introduce proteases. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Variability in endogenous protease activity. | 1. Incorporate a broad-spectrum protease inhibitor cocktail into your sample preparation to block non-target proteases.[4] 2. Ensure consistent sample handling and storage conditions to minimize variations in endogenous protease activity between samples. |
| Pipetting errors. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. 2. Prepare a master mix of reagents to minimize well-to-well variability. |
| Temperature fluctuations. | 1. Pre-incubate the plate and reagents at the assay temperature to ensure thermal equilibrium. 2. Maintain a consistent temperature throughout the assay. |
| Plate reader settings. | 1. Ensure the plate reader is set to the correct wavelength (405 nm) and that the settings are optimized for kinetic or endpoint readings as required by your protocol. |
Issue 3: Lower Than Expected or No Enzyme Activity
| Possible Cause | Recommended Solution |
| Presence of endogenous inhibitors in the sample. | 1. Dilute the sample to reduce the concentration of inhibitors. 2. Be aware of known protease inhibitors present in your sample type (e.g., alpha-1-antitrypsin in plasma).[7] |
| Incorrect buffer conditions. | 1. Ensure the pH and ionic strength of your assay buffer are optimal for the activity of your target enzyme. |
| Degraded enzyme or substrate. | 1. Use freshly prepared or properly stored enzyme and substrate solutions. Avoid repeated freeze-thaw cycles. |
| Substrate binding to other proteins. | High concentrations of proteins like albumin in the sample can bind to the substrate, reducing its availability for the enzyme.[1] Consider diluting the sample or using a method to reduce the concentration of high-abundance proteins. |
Data Presentation: Interference Thresholds
The following table summarizes approximate interference thresholds for common substances in chromogenic assays. Please note that these are general guidelines, and the exact tolerance will be assay-specific. It is recommended to determine the interference limits for your specific experimental conditions.
| Interfering Substance | Typical Wavelength of Interference | Approximate Interference Threshold | Effect on Assay |
| Hemoglobin | 415 nm (Soret band), with broad absorbance from 320-450 nm and 540-580 nm[8] | > 70 mg/dL can cause interference in some anti-Xa assays.[9] | Falsely increases absorbance, leading to an overestimation of pNA concentration and enzyme activity.[9] |
| Bilirubin | Broad peak around 460 nm, with interference in the 400-520 nm range.[10] | > 16 mg/dL can cause interference in some anti-Xa assays.[9] | Falsely increases absorbance at 405 nm. |
| Lipids (Triglycerides) | Light scattering across a wide spectrum (300-700 nm).[10] | Visually turbid samples are likely to interfere. | Increases background absorbance due to light scattering. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Protease Activity Assay
This protocol is a general guideline for preparing cell lysates from adherent cells. Optimization may be required for different cell types.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Cell Lysis Buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer)
-
Protease Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer containing a freshly added protease inhibitor cocktail.
-
Incubate the dish on ice for 10-15 minutes.
-
Using a cell scraper, gently scrape the cells off the surface of the dish in the lysis buffer.[11]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 15 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled tube.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
The cell lysate is now ready for the protease activity assay or can be stored at -80°C.
Protocol 2: Delipidation of Plasma Samples by High-Speed Centrifugation
This protocol is for clearing lipids from plasma samples to reduce turbidity.
Materials:
-
Lipemic plasma sample
-
High-speed microcentrifuge
Procedure:
-
Transfer the lipemic plasma sample to a microcentrifuge tube suitable for high-speed centrifugation.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
After centrifugation, a lipid layer should be visible at the top of the sample.
-
Carefully aspirate the clarified plasma from below the lipid layer, avoiding disturbance of the lipid layer.
-
The clarified plasma can now be used in the this compound assay.
Visualizations
Signaling Pathway and Assay Principle
Caption: Factor Xa activation and the principle of the Bz-IEGR-pNA chromogenic assay.
Experimental Workflow
Caption: A typical experimental workflow for the this compound assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound assays.
References
- 1. biotechsupportgroup.com [biotechsupportgroup.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of techniques for minimizing interference of bilirubin on serum creatinine determined by the kinetic Jaffé reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Spectral Analysis Methods Based on Background Subtraction and Curvature Calculation Used in the Detection or Quantification of Hemolysis and Icterus in Blood-derived Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
How to improve the sensitivity of a Bz-IEGR-pNA acetate assay
Welcome to the technical support center for the Bz-IEGR-pNA acetate assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved sensitivity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: This assay is a colorimetric method for measuring the enzymatic activity of Factor Xa (FXa). Factor Xa recognizes and cleaves the specific peptide sequence Ile-Glu-Gly-Arg (IEGR) in the substrate Bz-IEGR-pNA. This cleavage releases the chromophore p-nitroaniline (pNA), which produces a yellow color that can be measured spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the Factor Xa activity in the sample.
Q2: My signal (absorbance at 405 nm) is very low. What are the most common causes?
A2: Low signal can stem from several factors. The most common culprits are suboptimal concentrations of the enzyme (Factor Xa) or the substrate (Bz-IEGR-pNA), incorrect assay buffer conditions (pH, ionic strength), or degraded reagents. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: What is the optimal pH and temperature for this assay?
A3: The optimal pH for Factor Xa activity is typically in the range of 8.0 to 8.4.[1] A common buffer used is Tris-HCl. The recommended incubation temperature is 37°C to mimic physiological conditions and ensure optimal enzyme activity.[1][2][3]
Q4: How can I be sure my Factor Xa enzyme is active?
A4: To verify the activity of your Factor Xa stock, it is recommended to run a positive control with a known concentration of active Factor Xa and a standard substrate concentration. If you are preparing the enzyme from a lyophilized powder, ensure it is reconstituted correctly and stored at -70°C or -80°C in appropriate aliquots to avoid repeated freeze-thaw cycles, which can degrade the enzyme.[2][4][5]
Q5: What concentration of Bz-IEGR-pNA substrate should I use?
A5: The Michaelis constant (Km) for Factor Xa with most p-nitroanilide substrates is relatively high, often greater than 100 µM.[6] To ensure the reaction rate is not limited by the substrate, it is advisable to use a substrate concentration well above the Km. A starting concentration in the range of 0.8 mM to 1.0 mM is often recommended.[2][3] However, for optimal results, a substrate titration experiment should be performed.
Troubleshooting Guide: Low Assay Sensitivity
This guide provides a structured approach to diagnosing and resolving common issues leading to low signal in your this compound assay.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Inactive or Degraded Reagents | - Factor Xa: Use a fresh aliquot or a new batch of enzyme. Ensure it has been stored correctly at -70°C or -80°C. Avoid multiple freeze-thaw cycles.[5] - Substrate: Prepare a fresh solution of Bz-IEGR-pNA. Protect the solution from light. |
| Incorrect Reagent Concentration | - Factor Xa: The enzyme concentration may be too low. Prepare fresh dilutions and consider increasing the concentration (e.g., starting from 1 µg/mL in the reaction mix).[2] - Substrate: The substrate concentration may be limiting the reaction. Increase the substrate concentration. Perform a substrate titration to determine the optimal concentration (ideally 5-10 times the Km).[6] | |
| Suboptimal Assay Conditions | - Buffer pH: Verify the pH of your assay buffer. The optimal range is typically 8.0-8.4.[1] - Temperature: Ensure the incubation is performed at 37°C.[1][2][3] - Incubation Time: The reaction may not have proceeded long enough. Increase the kinetic reading time to ensure you capture the linear phase of the reaction.[7] | |
| Presence of Inhibitors | - Sample Matrix: Components in your test sample may be inhibiting Factor Xa. Run a control with your sample buffer to check for interference. - Reagent Contamination: Ensure reagents are free from contaminants like EDTA (>0.5 mM), sodium azide (>0.2%), or high concentrations of detergents like SDS, NP-40, or Tween-20.[8] | |
| High Background Signal | Substrate Autohydrolysis | - Prepare the substrate solution fresh before each experiment. - Run a "no-enzyme" control (assay buffer + substrate) to measure the rate of non-enzymatic substrate breakdown and subtract this from your sample readings. |
| Contaminated Reagents | - Use high-purity water and reagents for all buffers and solutions. | |
| Poor Reproducibility | Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to add to your wells to minimize well-to-well variability.[8] |
| Temperature Fluctuations | - Ensure the microplate is uniformly heated to the correct temperature before initiating the reaction. | |
| Inconsistent Mixing | - Gently mix the contents of each well after adding all reagents. |
Experimental Protocols
Protocol 1: Optimization of Factor Xa Concentration
-
Prepare a series of Factor Xa dilutions in the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 8.0).[3] Suggested final concentrations in the reaction could range from 0.1 to 5 µg/mL.
-
Prepare the substrate solution (Bz-IEGR-pNA) at a fixed, non-limiting concentration (e.g., 1 mM) in the assay buffer.
-
Set up the reaction in a 96-well plate:
-
Add a fixed volume of each Factor Xa dilution to different wells.
-
Initiate the reaction by adding the substrate solution to each well.
-
The final reaction volume should be consistent across all wells (e.g., 200 µL).
-
-
Incubate the plate at 37°C and measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.
-
Analyze the data: Plot the initial reaction rate (V₀, change in absorbance per minute) against the Factor Xa concentration. Select the enzyme concentration that gives a robust and linear signal over the desired time course for your future experiments.
Protocol 2: Optimization of Substrate Concentration
-
Prepare a series of Bz-IEGR-pNA dilutions in the assay buffer. Concentrations could range from 0.05 mM to 2 mM.
-
Prepare the Factor Xa solution at a fixed concentration determined from Protocol 1.
-
Set up the reaction in a 96-well plate:
-
Add a fixed volume of the Factor Xa solution to each well.
-
Initiate the reaction by adding the different concentrations of the substrate solution to the wells.
-
-
Incubate the plate at 37°C and measure the absorbance at 405 nm kinetically.
-
Analyze the data: Plot the initial reaction rate (V₀) against the substrate concentration. This will generate a Michaelis-Menten curve. The optimal substrate concentration should be in the saturation part of the curve, typically at least 5-10 times the calculated Km value, to ensure the reaction is not substrate-limited.[6]
Visualizations
Caption: Enzymatic cleavage of Bz-IEGR-pNA by Factor Xa.
Caption: A logical workflow for troubleshooting low sensitivity.
References
- 1. biotoxik.it [biotoxik.it]
- 2. agilent.com [agilent.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. docs.abcam.com [docs.abcam.com]
Correcting for inhibitor interference in a Bz-IEGR-pNA acetate assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for inhibitor interference in the Bz-IEGR-pNA acetate assay.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of inhibitor interference in my this compound assay?
A1: Interference from a test compound can manifest in several ways, leading to inaccurate measurements of enzyme inhibition. Key signs include:
-
Irreproducible IC50 values: The calculated IC50 of the inhibitor varies significantly between experiments.
-
Time-dependent inhibition: The degree of inhibition increases with pre-incubation time of the inhibitor with the enzyme.[1]
-
High Hill slope: The dose-response curve is unusually steep.
-
Sensitivity to assay conditions: Inhibition is highly dependent on the concentration of the enzyme or the presence of detergents like Triton X-100.
-
Colored or Turbid Samples: The inhibitor itself absorbs light at or near the wavelength used to detect the product, p-nitroaniline (pNA), which is typically around 405 nm.[2]
Q2: My inhibitor is colored. How does this affect the assay and how can I correct for it?
A2: Colored compounds can interfere with absorbance-based assays through the "inner filter effect".[3][4] This occurs when the inhibitor absorbs light at the same wavelength as the product, pNA, leading to an artificially high or low absorbance reading.[3]
To correct for this, you should run a parallel control experiment for each concentration of the inhibitor without the enzyme present.[5] The absorbance from this "inhibitor-only" control should then be subtracted from the absorbance reading of the corresponding experimental well containing the enzyme, substrate, and inhibitor.[5]
Q3: What is inhibitor aggregation and why is it a problem?
A3: Inhibitor aggregation is a phenomenon where small molecules self-assemble into large colloidal particles in solution.[1][6] These aggregates can non-specifically inhibit enzymes by sequestering them, leading to false-positive results in high-throughput screening.[7][8] This type of inhibition is often referred to as "promiscuous" because it is not specific to the enzyme's active site and can be observed across unrelated enzymes.[1][9]
Q4: How can I determine if my inhibitor is forming aggregates?
A4: Several experimental approaches can help identify aggregate-forming inhibitors:
-
Varying Enzyme Concentration: The IC50 of an aggregating inhibitor is often highly sensitive to the enzyme concentration. Increasing the enzyme concentration should lead to a significant increase in the apparent IC50.[7]
-
Addition of Detergent: Non-ionic detergents, such as Triton X-100 (typically at 0.01-0.1%), can disrupt aggregate formation. A significant reduction in inhibition in the presence of a detergent suggests an aggregation-based mechanism.
-
Dynamic Light Scattering (DLS): DLS is a technique that can directly detect the presence of sub-micron sized particles in a solution.[9] Observation of particles in the size range of 30-400 nm is indicative of inhibitor aggregation.[1]
Q5: What is the "inner filter effect" and how can I mitigate it?
A5: The inner filter effect is a phenomenon in absorbance and fluorescence spectroscopy where the measured signal is attenuated because of the absorption of light by other components in the sample.[3][4][10] In the this compound assay, this can occur if the test compound absorbs either the excitation light (if a fluorescence-based readout is used) or the emitted light/absorbance of the pNA product.[3][4]
To mitigate the inner filter effect in an absorbance-based assay, you can:
-
Measure and Correct for Background Absorbance: As mentioned in Q2, always measure the absorbance of the inhibitor at the detection wavelength in the absence of the enzyme and subtract this value.[5]
-
Use a Different Wavelength: If the inhibitor's absorbance spectrum is known, you may be able to select a different wavelength for pNA detection where the inhibitor's absorbance is minimal. However, this may also reduce the sensitivity for pNA detection. The absorption spectrum of p-nitroaniline can be influenced by the solution's composition.[11]
-
Reduce the Path Length: Using plates or cuvettes with a shorter path length can reduce the impact of the inner filter effect.[10]
Troubleshooting Guides
Issue 1: High background absorbance in inhibitor wells.
This is a common issue when working with colored compounds.
Troubleshooting Steps:
-
Run an Inhibitor-Only Control: For each concentration of your inhibitor, prepare a well with the inhibitor in the assay buffer but without the enzyme.
-
Subtract Background Absorbance: Measure the absorbance of these control wells at the same wavelength used for the assay (e.g., 405 nm for pNA).
-
Calculate Corrected Absorbance: Subtract the average absorbance of the inhibitor-only control from the absorbance of the corresponding experimental well.
Issue 2: IC50 value increases with higher enzyme concentration.
This is a strong indicator of non-specific inhibition, potentially due to inhibitor aggregation.
Troubleshooting Steps:
-
Perform an Enzyme Titration Experiment:
-
Keep the inhibitor concentration constant (e.g., at its apparent IC50).
-
Vary the enzyme concentration over a range (e.g., 0.5x, 1x, 2x, 5x the original concentration).
-
If the percentage of inhibition decreases as the enzyme concentration increases, it is likely that the inhibitor is an aggregator.[7]
-
Issue 3: Inhibition is abolished or significantly reduced in the presence of a detergent.
This further supports the hypothesis of inhibitor aggregation.
Troubleshooting Steps:
-
Repeat the Inhibition Assay with Detergent:
-
Include a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer at a concentration of 0.01% to 0.1%.
-
Run the inhibition assay with and without the detergent.
-
A significant increase in the IC50 value in the presence of the detergent strongly suggests that the inhibitor acts via an aggregation mechanism.
-
Data Presentation
Table 1: Example Data for Correcting for Inhibitor Absorbance
| Inhibitor Conc. (µM) | Absorbance (with Enzyme) | Absorbance (Inhibitor Only) | Corrected Absorbance | % Inhibition |
| 0 (Control) | 1.000 | 0.010 | 0.990 | 0 |
| 1 | 0.850 | 0.050 | 0.800 | 19.2 |
| 10 | 0.600 | 0.100 | 0.500 | 49.5 |
| 100 | 0.350 | 0.150 | 0.200 | 79.8 |
Table 2: Effect of Enzyme Concentration on Inhibitor IC50
| Enzyme Concentration | Apparent IC50 (µM) |
| 1x | 5.2 |
| 2x | 12.1 |
| 5x | 35.8 |
Experimental Protocols
Protocol 1: Correcting for Compound Absorbance
-
Prepare a dilution series of the test inhibitor in the assay buffer.
-
Set up two sets of microplate wells for each inhibitor concentration.
-
In the first set ("Experimental"), add the enzyme, inhibitor, and assay buffer.
-
In the second set ("Inhibitor Control"), add the inhibitor and assay buffer, but not the enzyme.
-
Pre-incubate both sets of plates for the desired time at the appropriate temperature.
-
Initiate the reaction by adding the this compound substrate to all wells.
-
Measure the absorbance at 405 nm at regular intervals.
-
For each time point and inhibitor concentration, calculate the corrected absorbance by subtracting the absorbance of the "Inhibitor Control" well from the "Experimental" well.
-
Use the corrected absorbance values to calculate the percent inhibition.
Protocol 2: Assessing the Effect of Enzyme Concentration
-
Prepare a dilution series of the test inhibitor.
-
Prepare three different concentrations of the enzyme stock solution (e.g., 1x, 2x, and 5x the standard assay concentration).
-
For each enzyme concentration, set up a full inhibitor titration experiment.
-
Pre-incubate the enzyme and inhibitor for the desired time.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the reaction kinetics by monitoring the absorbance at 405 nm.
-
Calculate the initial reaction rates for each inhibitor concentration at each enzyme concentration.
-
Determine the IC50 value for the inhibitor at each enzyme concentration. A significant positive correlation between enzyme concentration and IC50 suggests aggregation.
Visualizations
Caption: Troubleshooting workflow for identifying inhibitor interference.
Caption: Assay principle and common inhibitor interference mechanisms.
References
- 1. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protein Stability Effects in Aggregate-Based Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 10. edinst.com [edinst.com]
- 11. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in Bz-IEGR-pNA acetate assay results
Technical Support Center: Bz-IEGR-pNA Acetate Assay
Welcome to the technical support center for the this compound assay. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experimental results. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data tables to ensure the accuracy and reproducibility of your assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a colorimetric method used to measure the activity of certain proteases, most notably Factor Xa. The substrate, Bz-Ile-Glu-Gly-Arg-pNA, contains a specific peptide sequence (IEGR) that is recognized and cleaved by the target protease. This cleavage releases the chromophore p-nitroaniline (pNA), which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity in the sample.
Q2: Why am I seeing high background absorbance in my blank wells?
A2: High background absorbance in blank wells (containing all reaction components except the enzyme) can be due to several factors:
-
Substrate Instability: The Bz-IEGR-pNA substrate may be degrading spontaneously over time, releasing pNA. This can be caused by improper storage (e.g., exposure to light or moisture) or suboptimal buffer conditions (e.g., incorrect pH).
-
Contaminated Reagents: One or more of your reagents (buffer, water, or the substrate itself) may be contaminated with a protease that can cleave the substrate.
-
Interfering Substances: If you are using a complex sample matrix like plasma, endogenous substances can interfere with the absorbance reading.
Q3: My results are not reproducible between experiments. What are the common sources of variability?
A3: Variability in the this compound assay can arise from several sources:
-
Pipetting Errors: Inconsistent volumes of enzyme, substrate, or other reagents will lead to significant variability.
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure that all incubations are performed at a constant and controlled temperature.
-
pH and Buffer Conditions: The activity of most enzymes is highly dependent on the pH of the reaction buffer. Ensure your buffer is correctly prepared and its pH is verified.
-
Substrate and Enzyme Concentrations: Using substrate concentrations below the Michaelis constant (Km) can lead to non-linear reaction kinetics and increased variability. Ensure enzyme concentrations are in the linear range of the assay.
-
Sample Preparation: For plasma samples, pre-analytical variables such as the blood-to-anticoagulant ratio and the presence of hemolysis, icterus, or lipemia can affect results.[1][2][3]
Q4: How should I prepare my p-nitroaniline (pNA) standard curve?
A4: A pNA standard curve is essential for converting your absorbance readings into the molar amount of product formed. You should prepare a series of dilutions of a known concentration of pNA in the same assay buffer used for your enzymatic reaction. The absorbance of these standards is then measured at 405 nm, and a standard curve of absorbance versus pNA concentration is plotted. This curve should be linear and will be used to determine the concentration of pNA produced in your experimental wells.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in no-enzyme control | 1. Spontaneous substrate degradation. 2. Contaminated reagents (buffer, substrate). 3. Incorrect wavelength setting on the plate reader. | 1. Prepare fresh substrate solution. Store stock solutions in small aliquots at -20°C or lower and protect from light. 2. Use fresh, high-purity water and reagents. Filter-sterilize buffers if necessary. 3. Verify the plate reader is set to measure absorbance at 405 nm. |
| Low or no enzyme activity | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect assay buffer pH. 3. Presence of an inhibitor in the sample or reagents. 4. Incorrect substrate concentration. | 1. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. 2. Prepare fresh buffer and verify the pH. The optimal pH for Factor Xa is typically around 8.3. 3. Run a control with a known active enzyme to rule out inhibition. If using plasma, consider the presence of endogenous inhibitors. 4. Ensure the substrate concentration is appropriate for the enzyme. A common starting point is at or near the Km value. |
| Non-linear reaction kinetics (rate decreases over time) | 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition. | 1. Use a lower enzyme concentration or a higher initial substrate concentration. Ensure you are measuring the initial velocity of the reaction. 2. Reduce the incubation time or add stabilizing agents (e.g., BSA) to the buffer. 3. This is a characteristic of some enzymes. Analyze only the initial linear portion of the reaction curve. |
| High well-to-well variability | 1. Inaccurate pipetting. 2. Temperature gradients across the microplate. 3. Bubbles in the wells. | 1. Use calibrated pipettes and proper pipetting technique. For small volumes, consider using a multi-channel pipette for simultaneous additions. 2. Ensure the plate is evenly warmed to the reaction temperature before adding the final reagent to start the reaction. 3. Visually inspect the plate for bubbles before reading. If present, gently tap the plate to dislodge them. |
| Unexpected results with plasma samples | 1. Interference from hemolysis, icterus (high bilirubin), or lipemia.[2][3] 2. Presence of other anticoagulants that inhibit Factor Xa.[4] | 1. Centrifuge plasma samples properly to remove red blood cells and lipids. If samples are highly icteric, consider a different assay method or sample dilution. 2. Be aware of the sample's history. Other Factor Xa inhibitors will give a positive signal in this assay. |
Data Presentation
Variability in assay results can be significant if not properly controlled. The following tables summarize potential sources of variability and their quantitative impact, drawn from studies on similar chromogenic assays.
Table 1: Impact of Pre-analytical Variables on Chromogenic Anti-Xa Assays
| Variable | Observation | Potential Impact on Results | Reference |
| Hemolysis | Can interfere with colorimetric readings. | Falsely diminished anti-Xa activity has been reported. | [2] |
| Hyperbilirubinemia | High bilirubin levels can absorb light at 405 nm. | May lead to falsely diminished anti-Xa activity. | [2][3] |
| Lipemia/Hypertriglyceridemia | High lipid content can cause turbidity and light scattering. | Can interfere with absorbance readings, potentially overestimating activity. | [3] |
| Blood to Anticoagulant Ratio | "Short-draw" tubes can alter the plasma to citrate ratio. | While less affected than aPTT, significant deviations can still introduce error. | [1] |
Table 2: Inter-assay Variability in Chromogenic Factor Xa Assays
| Assay Method/Reagent | Coefficient of Variation (CV) | Context | Reference |
| Method A | 3.36 ± 2.19% | Measurement of rivaroxaban in plasma | [4] |
| Method B | 2.02 ± 1.51% | Measurement of rivaroxaban in plasma | [4] |
| Method C | 5.03 ± 4.79% | Measurement of rivaroxaban in plasma | [4] |
| Method D | 2.81 ± 2.66% | Measurement of rivaroxaban in plasma | [4] |
| Method E | 5.43 ± 4.64% | Measurement of rivaroxaban in plasma | [4] |
This table illustrates that the choice of reagents and specific methodology can significantly impact the precision of the assay results.
Experimental Protocols
Preparation of a p-Nitroaniline (pNA) Standard Curve
This protocol describes the preparation of a pNA standard curve in a 96-well plate format.
Materials:
-
p-Nitroaniline (pNA) stock solution (e.g., 1 mM in DMSO or assay buffer)
-
Assay Buffer (e.g., Tris-HCl, pH 8.3, containing NaCl and CaCl2)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of pNA standards by diluting the stock solution in Assay Buffer. An example dilution series is provided in the table below.
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
Include a blank well containing 100 µL of Assay Buffer only.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from all standard readings.
-
Plot the corrected absorbance values against the known pNA concentrations (in µM or nmol/well).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be >0.99 for a reliable standard curve.
Example pNA Standard Curve Preparation:
| pNA Concentration (µM) | Volume of 1 mM pNA Stock (µL) | Volume of Assay Buffer (µL) | Final Volume (µL) |
| 0 | 0 | 1000 | 1000 |
| 25 | 25 | 975 | 1000 |
| 50 | 50 | 950 | 1000 |
| 100 | 100 | 900 | 1000 |
| 150 | 150 | 850 | 1000 |
| 200 | 200 | 800 | 1000 |
Protocol for this compound Assay (Factor Xa Activity)
This protocol provides a general method for measuring Factor Xa activity in a 96-well plate.
Materials:
-
Purified Factor Xa enzyme
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 5 mM CaCl2)
-
96-well clear, flat-bottom microplate
-
Microplate reader with kinetic reading capabilities at 405 nm and temperature control.
Procedure:
-
Prepare Reagents:
-
Dilute the Factor Xa enzyme to the desired concentration in cold Assay Buffer immediately before use.
-
Dilute the Bz-IEGR-pNA substrate stock solution to the desired final concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted Factor Xa solution to the sample wells.
-
Add 25 µL of Assay Buffer to the blank (no enzyme) wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 25 µL of the diluted Bz-IEGR-pNA substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader, pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the rate of the blank wells (spontaneous substrate hydrolysis) from the rates of the sample wells.
-
Use the pNA standard curve to convert the rate from ΔAbs/min to µmol/min.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound assay.
Caption: General workflow for the this compound assay.
Troubleshooting Logic
This diagram provides a logical decision tree for troubleshooting common issues with the assay.
Caption: Troubleshooting decision tree for the Bz-IEGR-pNA assay.
References
- 1. Effects of pre-analytical variables on the anti-activated factor X chromogenic assay when monitoring unfractionated heparin and low molecular weight heparin anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. Episode 763: Four possible causes of a false heparin anti-Xa level - Pharmacy Joe - [pharmacyjoe.com]
Bz-IEGR-pNA acetate assay limitations and how to overcome them
Welcome to the technical support center for the Bz-IEGR-pNA acetate assay. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their use of this chromogenic assay for Factor Xa activity.
Frequently Asked Questions (FAQs)
1. What is the this compound assay and how does it work?
The this compound assay is a colorimetric method used to measure the activity of the enzyme Factor Xa (FXa). The substrate, Bz-Ile-Glu-Gly-Arg-pNA (Bz-IEGR-pNA), contains a specific peptide sequence (IEGR) that is recognized and cleaved by Factor Xa.[1] This cleavage releases the chromophore para-nitroaniline (pNA), which produces a yellow color. The intensity of this color, measured by absorbance at 405 nm, is directly proportional to the Factor Xa activity in the sample.
2. What are the primary applications of this assay?
This assay is widely used for:
-
Determining the kinetic parameters of Factor Xa.
-
Screening for and characterizing Factor Xa inhibitors, such as new anticoagulant drugs.
-
Monitoring the plasma levels of oral direct Factor Xa inhibitors like rivaroxaban.[2][3][4]
3. What are the main limitations of the this compound assay?
The primary limitations include:
-
Inter-assay Variability: Significant differences in results can occur between different assay kits, reagent lots, and laboratories.[3][4]
-
Interference from Sample Components: When using biological samples like plasma, endogenous substances can interfere with the absorbance readings.
-
Substrate Specificity: While the IEGR sequence is preferred by Factor Xa, other proteases in the sample may exhibit some activity towards the substrate, leading to overestimation of FXa activity.[5][6]
-
Compound Interference: In drug discovery screening, test compounds can directly interfere with the assay components or the optical measurement.[7][8]
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments.
Issue 1: High Inter-Assay or Inter-Lab Variability
Question: My results show high coefficients of variation (CVs) when I repeat the assay or compare my data with a collaborator's. Why is this happening and how can I fix it?
Answer: High variability is a known issue with chromogenic assays for Factor Xa.[3] It often stems from differences in reagent concentrations, buffer composition, and instrument calibration.
Solutions:
-
Standardize Reagent Ratios: The ratio of Factor Xa to the chromogenic substrate is critical. Optimizing these concentrations can help achieve a consistent maximal absorbance in the absence of an inhibitor, thereby reducing variability.[3]
-
Use a Common Calibrator: When monitoring anticoagulants, using a standardized plasma calibrator (e.g., spiked with a known concentration of the drug) can harmonize results across different platforms and labs.[9]
-
Mathematical Correction: If multiple assay kits are being used, mathematical modeling or spline functions can be developed to correct for systemic differences in the optical density (OD) versus concentration curves, significantly reducing CVs.[3]
Data on Reducing Inter-Assay Variability:
A study comparing five different Factor Xa chromogenic assays demonstrated that mathematical correction could substantially reduce variability.
| Assay Method | Original CV (%) (Mean ± SD) | CV after Mathematical Correction (%) (Mean ± SD) |
| Method A | 3.36 ± 2.19 | 3.8 ± 2.2 |
| Method B | 2.02 ± 1.51 | 3.8 ± 2.2 |
| Method C | 5.03 ± 4.79 | 3.8 ± 2.2 |
| Method D | 2.81 ± 2.66 | 3.8 ± 2.2 |
| Method E | 5.43 ± 4.64 | 3.8 ± 2.2 |
| All Methods | 25.3 ± 11.4 | 3.8 ± 2.2 |
| Data adapted from a study on rivaroxaban determination.[3][4] |
Issue 2: Interference from Plasma or Serum Samples
Question: I'm getting inconsistent or unexpected results when assaying plasma samples. What could be causing this?
Answer: Plasma contains numerous components that can interfere with colorimetric assays.
Potential Causes & Solutions:
-
Hemolysis: The release of hemoglobin from red blood cells (hemolysis) can increase absorbance at 405 nm, leading to falsely low apparent inhibition (or high FXa activity).
-
Solution: Use fresh, carefully prepared platelet-poor plasma. Avoid samples with visible signs of hemolysis.
-
-
Hyperbilirubinemia (High Bilirubin): High levels of bilirubin can interfere with the spectrophotometric reading.[10]
-
Solution: Include a sample blank that contains the plasma but not the chromogenic substrate to subtract the background absorbance.
-
-
Lipemia (High Lipids): Turbidity from high lipid content can scatter light and affect absorbance readings.[10]
-
Solution: Centrifuge samples at a high speed to pellet lipids or use a clearing agent if compatible with the assay.
-
-
Heparin: If monitoring direct FXa inhibitors, the presence of heparin can interfere, as it also has anti-FXa activity.
-
Solution: Perform the assay in a high ionic strength buffer, which inhibits the action of heparin without affecting direct Factor Xa inhibitors.[2]
-
Issue 3: Potential for False Positives/Negatives in HTS
Question: I am screening a compound library for Factor Xa inhibitors and suspect some of my hits are artifacts. How can I identify these?
Answer: False hits, or Pan-Assay Interference Compounds (PAINS), are common in high-throughput screening (HTS).[7] They can interfere with the assay signal rather than acting on the target enzyme.
Solutions & Experimental Protocols:
-
Protocol: Compound Absorbance Check
-
Objective: To identify compounds that absorb light at 405 nm.
-
Methodology:
-
Prepare a solution of the test compound at the same concentration used in the main assay, in the final assay buffer.
-
Measure the absorbance of this solution at 405 nm.
-
Interpretation: A significant absorbance value indicates the compound itself is colored and will contribute to the final signal, potentially masking inhibition. These compounds should be flagged.
-
-
-
Protocol: Counter-Screen for Nonspecific Interference
-
Objective: To identify compounds that interfere with the detection of pNA.
-
Methodology:
-
Run a reaction in the absence of Factor Xa.
-
Add a known, fixed concentration of p-nitroaniline (the product) to the assay wells.
-
Add the test compound.
-
Measure the absorbance at 405 nm.
-
Interpretation: A decrease in the expected absorbance for the pNA standard indicates the compound is quenching the signal (a potential false negative). An increase suggests the compound is contributing to the signal (a potential false positive).
-
-
Troubleshooting Workflow for HTS Hits:
Caption: Workflow for identifying interfering compounds in HTS.
Overcoming Assay Limitations
Alternative Substrates and Assay Formats
If the limitations of the Bz-IEGR-pNA assay are prohibitive for your research, consider alternative methods.
-
Fluorogenic Substrates: Substrates that release a fluorescent group (e.g., AMC, 7-amino-4-methylcoumarin) instead of a chromophore often provide higher sensitivity and a wider dynamic range.[11][12] This can be particularly useful for detecting low levels of enzyme activity or when using very low concentrations of inhibitors.
-
Orthogonal Assays: Confirming hits from a primary screen with a different assay format is crucial. For example, a clotting-based assay (like a modified prothrombin time) can be used to confirm the procoagulant or anticoagulant activity of a hit compound identified in the purified enzyme assay.[2]
Signaling Pathway and Assay Mechanism:
The Bz-IEGR-pNA assay measures a specific step in the blood coagulation cascade.
Caption: The assay measures Factor Xa's enzymatic action.
References
- 1. Bz-IEGR-pNA (acetate) - Immunomart [immunomart.com]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factor Xa Active Site Substrate Specificity with Substrate Phage Display and Computational Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimization of Heparin Monitoring with Anti-FXa Assays and the Impact of Dextran Sulfate for Measuring All Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of Factor Xa fluorogenic substrates and their influence on the quantification of LMWHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coagulation Factor Substrates › PeptaNova [peptanova.de]
Validation & Comparative
A Head-to-Head Comparison of Chromogenic Substrates for Factor Xa Activity Assays: Bz-IEGR-pNA Acetate vs. The Field
For researchers, scientists, and drug development professionals engaged in the study of coagulation and the development of novel anticoagulants, the accurate measurement of Factor Xa (FXa) activity is paramount. The choice of a chromogenic substrate is a critical determinant of assay sensitivity, specificity, and overall performance. This guide provides an objective comparison of Bz-IEGR-pNA acetate against other commonly used chromogenic substrates for FXa, supported by available experimental data and detailed protocols.
The fundamental principle of a chromogenic FXa assay lies in the enzymatic cleavage of a synthetic peptide substrate by FXa. This cleavage releases a chromophore, typically p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the FXa activity.
Performance Comparison of Factor Xa Chromogenic Substrates
The selection of an appropriate chromogenic substrate is crucial for the development of robust and reliable FXa assays. Key kinetic parameters that dictate a substrate's performance include the Michaelis constant (Km), maximum reaction velocity (Vmax), and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.
Here, we compare the kinetic parameters of this compound with other widely used FXa chromogenic substrates, S-2222 and S-2765.
| Substrate | Peptide Sequence | Km (mM) | Vmax (µM/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Bz-Ile-Glu-Gly-Arg-pNA | ~0.8 | Not readily available | Not readily available | Not readily available |
| S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | 1.1 (human FXa) | - | 100 (human FXa) | 9.0 x 10⁴ |
| S-2765 | Z-D-Arg-Gly-Arg-pNA | 0.26 (human FXa) | - | 240 (human FXa) | 9.2 x 10⁵ |
Visualizing the Mechanism and Workflow
To better understand the principles behind the comparison, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow for evaluating different Factor Xa substrates.
Caption: Enzymatic cleavage of a chromogenic substrate by Factor Xa.
A Comparative Guide to Chromogenic and Fluorogenic Substrates for Factor Xa Activity Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of Factor Xa (FXa) activity is critical in hemostasis research and the development of anticoagulant therapies. The choice of substrate for FXa activity assays can significantly impact experimental outcomes, with chromogenic and fluorogenic substrates being the two principal options. This guide provides an objective comparison of the widely used chromogenic substrate, Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (Bz-IEGR-pNA acetate), and common fluorogenic alternatives, supported by experimental data and detailed protocols.
Principles of Detection: A Tale of Two Signals
The fundamental difference between these substrate classes lies in their method of signal generation upon cleavage by Factor Xa.
Chromogenic Detection: this compound is a synthetic peptide that mimics the natural cleavage site of Factor Xa. When FXa hydrolyzes the amide bond at the C-terminus of the arginine residue, it liberates p-nitroanilide (pNA). Free pNA is a chromophore that absorbs light at 405 nm. The rate of pNA release, measured as an increase in absorbance, is directly proportional to the FXa activity in the sample.[1][2]
Fluorogenic Detection: Fluorogenic substrates also contain a peptide sequence recognized by Factor Xa, but instead of a chromophore, they are conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 6-amino-1-naphthalene-sulfonamide (ANSN), via an amide bond. In its conjugated state, the fluorophore's fluorescence is quenched. Upon cleavage by FXa, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This emitted light is then measured at a specific wavelength, which is proportional to the enzymatic activity. Fluorogenic assays are generally considered to have the potential for greater sensitivity and a broader dynamic range compared to chromogenic assays and are less susceptible to interference from sample turbidity.
At a Glance: Performance Comparison
The selection of a suitable substrate often depends on the specific requirements of the assay, such as the need for high sensitivity or a wide dynamic range. The following table summarizes key performance characteristics of this compound and a representative fluorogenic substrate, Pefafluor FXa.
| Feature | This compound (Chromogenic) | Pefafluor FXa (Fluorogenic) |
| Detection Method | Colorimetric (Absorbance at 405 nm) | Fluorometric (e.g., Ex/Em = 342/440 nm for AMC) |
| Signal Generation | Release of p-nitroanilide (pNA) | Release of a fluorophore (e.g., AMC) |
| Sensitivity | Generally lower | Generally higher |
| Dynamic Range | Can be limited by high substrate concentrations | Often broader |
| Interference | Susceptible to colored or turbid samples | Less affected by sample color or turbidity |
| Kinetic Parameters | ||
| Km | ~0.8 mM (for a similar pNA substrate) | 0.22 mM |
| kcat | Data not readily available | 162 s⁻¹ |
| kcat/Km | Data not readily available | 7.36 x 10⁵ M⁻¹s⁻¹ |
Visualizing the Mechanisms and Workflows
To further elucidate the principles and procedures, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: The Coagulation Cascade Converging on Factor Xa.
Caption: Signal Generation in Chromogenic vs. Fluorogenic Assays.
Experimental Protocols
The following are generalized protocols for performing Factor Xa activity assays using chromogenic and fluorogenic substrates. It is essential to optimize concentrations of enzyme and substrate for specific experimental conditions.
Chromogenic Factor Xa Assay Protocol
Materials:
-
Purified Factor Xa
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 175 mM NaCl and 0.1% BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Bz-IEGR-pNA in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in Assay Buffer.
-
Prepare a working solution of Factor Xa in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the Factor Xa working solution to each well.
-
To initiate the reaction, add 25 µL of the Bz-IEGR-pNA solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the absorbance versus time plot.
-
The Factor Xa activity is proportional to the rate of change in absorbance.
-
Fluorogenic Factor Xa Assay Protocol
Materials:
-
Purified Factor Xa
-
Fluorogenic substrate (e.g., Pefafluor FXa or Boc-IEGR-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.5% HSA)
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 342/440 nm for AMC-based substrates)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer. Protect from light.
-
Prepare a working solution of Factor Xa in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the black microplate.
-
Add 25 µL of the Factor Xa working solution to each well.
-
To initiate the reaction, add 25 µL of the fluorogenic substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
The Factor Xa activity is proportional to the rate of increase in fluorescence. A standard curve using the free fluorophore can be used to convert fluorescence units to molar concentrations.
-
Caption: General Experimental Workflow for Factor Xa Activity Assays.
Conclusion
Both chromogenic and fluorogenic substrates are valuable tools for the determination of Factor Xa activity. The choice between them will be guided by the specific needs of the experiment.
-
This compound offers a straightforward and cost-effective method for routine FXa activity measurements, particularly when sample color or turbidity is not a concern.
-
Fluorogenic substrates , such as Pefafluor FXa, provide superior sensitivity and a wider dynamic range, making them ideal for high-throughput screening, inhibitor studies, and the analysis of complex biological samples.
For researchers requiring the highest sensitivity and robustness, a fluorogenic assay is often the preferred method. However, for many standard applications, the chromogenic assay remains a reliable and economical choice. Careful consideration of the assay requirements and potential sources of interference will ensure the selection of the most appropriate substrate for generating accurate and reproducible data.
References
A Comparative Guide to Caspase-3 Activity Assays for Clinical Research
For researchers, scientists, and drug development professionals, the accurate measurement of apoptosis is critical. Caspase-3, a key executioner caspase, is a primary biomarker for this form of programmed cell death. This guide provides a comprehensive comparison of three common methods for quantifying caspase-3 activity: colorimetric, fluorometric, and enzyme-linked immunosorbent assays (ELISA).
The selection of an appropriate assay depends on various factors, including the required sensitivity, sample type, available equipment, and throughput needs. This document details the principles of each method, presents their performance characteristics, and provides standardized experimental protocols to aid in the validation of a caspase-3 activity assay for your clinical research.
Principles of Detection
Caspase-3 activity is typically measured by detecting the cleavage of a specific peptide substrate. The most common substrate sequence is Asp-Glu-Val-Asp (DEVD).
-
Colorimetric Assays utilize a DEVD peptide conjugated to a chromophore, p-nitroanilide (pNA). When cleaved by active caspase-3, pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 400-405 nm.[1][2]
-
Fluorometric Assays employ a DEVD peptide linked to a fluorophore, such as 7-amino-4-trifluoromethyl coumarin (AFC) or 7-amino-4-methylcoumarin (AMC).[3][4] Upon cleavage by caspase-3, the fluorophore is liberated and emits a fluorescent signal that can be measured with a fluorometer.[3][4]
-
ELISA (Enzyme-Linked Immunosorbent Assay) for active caspase-3 is a sandwich immunoassay. It uses a capture antibody specific for the cleaved (active) form of caspase-3 and a detection antibody that is conjugated to an enzyme, typically horseradish peroxidase (HRP). The addition of a substrate for HRP results in a colorimetric signal that is proportional to the amount of active caspase-3 in the sample.
Performance Comparison
The choice of assay should be guided by the specific requirements of the study. The following tables summarize the key performance characteristics of each assay type.
Table 1: General Performance Characteristics
| Feature | Colorimetric Assay (Ac-DEVD-pNA) | Fluorometric Assay (Ac-DEVD-AFC/AMC) | Active Caspase-3 ELISA |
| Principle | Enzymatic cleavage of a chromogenic substrate | Enzymatic cleavage of a fluorogenic substrate | Immuno-enzymatic detection of cleaved caspase-3 |
| Output | Absorbance (400-405 nm) | Fluorescence (Ex/Em varies by fluorophore) | Absorbance (e.g., 450 nm) |
| Sensitivity | Moderate | High | High to Very High |
| Specificity | Can be cleaved by other caspases (e.g., caspase-7)[5][6] | Can be cleaved by other caspases (e.g., caspase-7)[6] | High (specific to cleaved caspase-3) |
| Throughput | High | High | Moderate to High |
| Cost | Low | Moderate | High |
| Hands-on Time | ~1-2 hours[7] | ~1-2 hours[8] | ~3-4 hours |
Table 2: Quantitative Performance Data (Representative Values)
| Parameter | Colorimetric Assay | Fluorometric Assay | Active Caspase-3 ELISA |
| Detection Limit | Nanomolar range | Picomolar to Nanomolar range | As low as 0.033 ng/mL |
| Dynamic Range | Dependent on enzyme kinetics and substrate concentration | Dependent on enzyme kinetics and substrate concentration | Typically 0.1 to 10 ng/mL |
| Intra-assay CV | Typically < 10% | Typically < 10% | < 10% |
| Inter-assay CV | Typically < 15% | Typically < 15% | < 15% |
Signaling Pathways and Experimental Workflow
A solid understanding of the underlying biological pathways and the experimental process is crucial for accurate data interpretation.
Caspase-3 Signaling Pathway
Caspase-3 is a central executioner caspase in the apoptotic signaling cascade. Its activation can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases (caspase-9 for intrinsic, caspase-8 for extrinsic), which in turn cleave and activate pro-caspase-3 into its active form.
Caption: Intrinsic and extrinsic pathways leading to caspase-3 activation and apoptosis.
Experimental Workflow for Caspase-3 Activity Assay
The general workflow for measuring caspase-3 activity is similar for both colorimetric and fluorometric assays and involves cell lysis followed by incubation with the specific substrate.
Caption: A generalized workflow for measuring caspase-3 activity in cell lysates.
Experimental Protocols
The following are detailed protocols for the three types of caspase-3 activity assays. It is recommended to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Colorimetric Caspase-3 Activity Assay (Ac-DEVD-pNA)
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Seed cells in a 96-well plate and treat with the apoptosis-inducing agent for the desired time. Include an untreated control.
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant and wash the cells with ice-cold PBS.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Centrifuge the plate at 10,000 x g for 1 minute to pellet cell debris.
-
Transfer 50 µL of the supernatant (cell lysate) to a new 96-well plate.
-
Add 50 µL of 2x Reaction Buffer to each well containing cell lysate.
-
Add 5 µL of Ac-DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.[1][7]
Protocol 2: Fluorometric Caspase-3 Activity Assay (Ac-DEVD-AFC)
Materials:
-
All materials from Protocol 1, with the following substitutions:
-
Ac-DEVD-AFC substrate (1 mM stock in DMSO)
-
Black 96-well microplate
-
Fluorometric microplate reader with appropriate filters (e.g., excitation 400 nm, emission 505 nm)
Procedure:
-
Follow steps 1-7 of Protocol 1, using a black 96-well plate for the final assay.
-
Add 5 µL of Ac-DEVD-AFC substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[9]
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Protocol 3: Active Caspase-3 ELISA
Materials:
-
Commercially available active caspase-3 ELISA kit (follow the manufacturer's instructions)
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (often provided in the kit)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure (General Outline):
-
Induce apoptosis in your cells and prepare cell lysates as described in the kit manual. This typically involves a specific lysis buffer provided in the kit.
-
Determine the protein concentration of your lysates.
-
Add a standardized amount of protein from each lysate to the wells of the antibody-coated microplate provided in the kit.
-
Incubate the plate to allow the active caspase-3 to bind to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the HRP conjugate and incubate.
-
Wash the plate a final time.
-
Add the TMB substrate and incubate to allow for color development.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of active caspase-3 in your samples based on a standard curve generated with the provided standards.
Conclusion
The validation of a caspase-3 activity assay is a critical step in ensuring the reliability of apoptosis measurements in clinical research. The choice between colorimetric, fluorometric, and ELISA-based methods should be made based on the specific needs of the study. Colorimetric assays offer a cost-effective solution for high-throughput screening, while fluorometric assays provide higher sensitivity. For the most sensitive and specific quantification of active caspase-3, an ELISA is the preferred method. By following the detailed protocols and understanding the performance characteristics outlined in this guide, researchers can confidently select and validate the most appropriate caspase-3 assay for their research needs.
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. novusbio.com [novusbio.com]
- 8. cephamls.com [cephamls.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
Navigating Serine Protease Activity: A Comparative Guide to Bz-IEGR-pNA Acetate Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise measurement of serine protease activity is paramount. The chromogenic substrate, Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate, commonly known as Bz-IEGR-pNA acetate or S-2222, is a widely utilized tool for the specific assay of Factor Xa. However, a comprehensive understanding of its cross-reactivity with other serine proteases is crucial for accurate experimental design and data interpretation. This guide provides an objective comparison of this compound's performance with alternative serine proteases, supported by experimental data and detailed protocols.
Performance Comparison of this compound with Various Serine Proteases
This compound is a synthetic substrate designed to mimic the natural cleavage site of Factor Xa. The enzymatic cleavage of the peptide sequence Ile-Glu-Gly-Arg releases the chromophore p-nitroanilide (pNA), which can be quantified spectrophotometrically at 405 nm. While highly sensitive to Factor Xa, this substrate exhibits varying degrees of reactivity with other serine proteases.[1]
The following table summarizes the kinetic parameters and relative activities of this compound with several common serine proteases.
| Serine Protease | Km (mol/L) | kcat (s⁻¹) | Relative Activity (%) |
| Bovine Factor Xa | 3 x 10⁻⁴ | 100 | 100 |
| Porcine Trypsin | 2 x 10⁻⁵ | 280 | 73 |
| Human Thrombin | Not Reported | Not Reported | 1 |
| Human Plasmin | Not Reported | Not Reported | 2 |
| Activated Protein C (aPC) | Not Reported | Not Reported | ~0 |
| Kallikrein | Not Reported | Not Reported | 3 |
Data Interpretation:
-
Factor Xa: As the intended target, Factor Xa demonstrates robust activity with this compound, characterized by a moderate Michaelis constant (Km) and a high turnover number (kcat).[1]
-
Trypsin: This substrate is also highly sensitive to trypsin, exhibiting a lower Km (indicating higher affinity) and a higher kcat compared to Factor Xa.[1] This significant cross-reactivity necessitates the use of trypsin inhibitors in assays where Factor Xa is the target enzyme in a mixture.
Experimental Protocols
To accurately assess the cross-reactivity of this compound, a standardized experimental protocol is essential. The following methodology outlines the key steps for a chromogenic serine protease activity assay.
Principle
The enzymatic activity of a serine protease on the chromogenic substrate this compound results in the release of p-nitroanilide (pNA). The rate of pNA formation is directly proportional to the enzyme's activity and is measured by the increase in absorbance at 405 nm.
Materials
-
This compound (S-2222)
-
Purified serine proteases (e.g., Factor Xa, Trypsin, Thrombin, Plasmin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 0.1% BSA)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Incubator set to 37°C
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile water. The concentration should be determined based on the Km of the target enzyme (typically 2-10 times the Km).
-
Prepare stock solutions of each serine protease in the assay buffer. The final concentration of the enzyme in the assay will depend on its activity.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Serine Protease solution
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiation of Reaction:
-
To initiate the reaction, add the this compound solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
To determine the kinetic parameters (Km and kcat), perform the assay with varying concentrations of the substrate and a fixed concentration of the enzyme. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing the Process
To further clarify the experimental workflow and the underlying principles, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a highly selective and sensitive substrate for Factor Xa. However, its significant cross-reactivity with trypsin underscores the importance of careful experimental design, particularly when analyzing complex biological samples. For assays targeting Factor Xa in the presence of trypsin, the inclusion of a specific trypsin inhibitor is recommended. The low reactivity with other serine proteases such as thrombin and plasmin makes it a reliable tool for specifically measuring Factor Xa activity in many contexts. By understanding these cross-reactivity profiles and employing standardized protocols, researchers can ensure the accuracy and reliability of their enzymatic activity measurements.
References
The Clear Advantage: Why Bz-IEGR-pNA Acetate Outperforms Clot-Based Assays in Specific Coagulation Testing
For researchers, scientists, and drug development professionals engaged in the precise measurement of Factor Xa activity, the choice of assay can significantly impact experimental outcomes. While traditional clot-based assays have long been a staple in coagulation testing, chromogenic substrate assays utilizing Bz-IEGR-pNA acetate offer a superior alternative in terms of specificity, sensitivity, and resistance to interferences. This guide provides an objective comparison, supported by experimental data and detailed protocols, to illuminate the distinct advantages of this chromogenic approach.
At their core, these two assay types measure different aspects of the coagulation cascade. Clot-based assays, such as the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT), provide a global assessment of the extrinsic, intrinsic, and common pathways by measuring the time to fibrin clot formation[1][2]. In contrast, the this compound assay is a specific, chromogenic method that directly quantifies the enzymatic activity of Factor Xa[3]. This fundamental difference in their principles of measurement underpins the significant advantages of the chromogenic assay for specific applications.
Key Performance Characteristics: A Side-by-Side Comparison
The superiority of chromogenic assays like the one using this compound becomes evident when examining key performance metrics. These assays are less susceptible to a variety of interferences that can plague clot-based methods, leading to more accurate and reproducible results.
| Performance Metric | This compound Assay (Chromogenic) | Clot-Based Assays (PT/aPTT) |
| Specificity | High; directly measures Factor Xa activity. | Lower; measures the endpoint of multiple enzymatic reactions (clot formation). |
| Sensitivity | High; capable of detecting low levels of Factor Xa activity. | Lower; may not be sensitive to slight deficiencies of single factors[4]. |
| Interference | Minimal interference from lupus anticoagulants, heparin, and direct thrombin inhibitors[5][6]. Unaffected by elevated Factor VIII and Factor V-Leiden mutation[5]. | Susceptible to interference from lupus anticoagulants, heparin, direct thrombin inhibitors, elevated Factor VIII, and Factor V-Leiden mutation, which can lead to spurious results[5]. |
| Reproducibility | Generally higher due to a more defined endpoint and fewer reaction components. | Can exhibit higher inter-laboratory variability[7]. |
| Endpoint | Colorimetric change, easily quantifiable with a spectrophotometer. | Fibrin clot formation, which can be detected by mechanical or optical methods[8]. |
A study comparing chromogenic and clot-based assays for Protein C activity, which also utilizes a chromogenic substrate, demonstrated the superior specificity of the chromogenic method (97%) compared to the clot-based assay (93%)[5]. Furthermore, the chromogenic assay was not influenced by interferences that affected the clot-based method[5].
Signaling Pathways and Experimental Workflows
To fully appreciate the differences between these assays, it is essential to visualize the biological pathway they measure and their respective experimental workflows.
Detailed Experimental Protocols
For clarity and reproducibility, detailed methodologies for both assay types are provided below.
This compound Chromogenic Assay Protocol (for Factor Xa)
This protocol is a representative example and may require optimization based on specific reagents and experimental conditions.
-
Reagent Preparation:
-
Prepare a Tris buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8).
-
Reconstitute this compound substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in the assay buffer.
-
Reconstitute purified human Factor Xa to a stock concentration and then dilute to the working concentration in the assay buffer[3].
-
Prepare dilutions of the test sample (e.g., plasma) in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the following in order:
-
50 µL of assay buffer (for blank).
-
50 µL of diluted test sample or standard.
-
-
Add 25 µL of the diluted Factor Xa solution to all wells except the blank.
-
If screening for inhibitors, pre-incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at room temperature[3].
-
Initiate the reaction by adding 25 µL of the this compound substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 25 µL of a stop solution (e.g., 50% acetic acid).
-
Read the absorbance at 405 nm using a microplate reader[3].
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the Factor Xa activity in the test samples by interpolating their absorbance values from the standard curve.
-
Prothrombin Time (PT) Assay Protocol
This is a generalized protocol for a manual PT assay. Automated systems will have specific procedures.
-
Specimen Collection and Preparation:
-
Assay Procedure:
-
Pre-warm the thromboplastin reagent (containing tissue factor and calcium chloride) and the plasma sample to 37°C[1][10].
-
Pipette 100 µL of the plasma sample into a pre-warmed test tube.
-
Add 200 µL of the pre-warmed thromboplastin reagent to the test tube and simultaneously start a stopwatch.
-
Gently tilt the tube back and forth and observe for the formation of a fibrin clot.
-
Stop the stopwatch as soon as the clot is visible and record the time in seconds[1].
-
-
Data Analysis:
-
The result is the time taken for clot formation in seconds.
-
This can be compared to a reference range or used to calculate the International Normalized Ratio (INR) for patients on oral anticoagulant therapy.
-
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
This is a generalized protocol for a manual aPTT assay.
-
Specimen Collection and Preparation:
-
Follow the same procedure as for the PT assay to obtain platelet-poor plasma.
-
-
Assay Procedure:
-
Pre-warm the aPTT reagent (containing a contact activator like silica and phospholipids) and calcium chloride solution to 37°C[2].
-
Pipette 100 µL of the plasma sample and 100 µL of the aPTT reagent into a pre-warmed test tube.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.
-
Add 100 µL of the pre-warmed calcium chloride solution to the tube and simultaneously start a stopwatch.
-
Gently tilt the tube and observe for clot formation.
-
Stop the stopwatch upon clot formation and record the time in seconds[2].
-
-
Data Analysis:
-
The result is the time in seconds for the clot to form.
-
This is compared to a laboratory-established reference range.
-
Conclusion: A Clear Choice for Specific and Reliable Data
References
- 1. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 2. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. labcorp.com [labcorp.com]
- 5. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FVIII Activity: Chromogenic Assay Vs. Clot-Based? - George King Bio-Medical, Inc. [kingbiomed.com]
- 7. Comparison of Clot-based, Chromogenic, and Fluorescence Assays for Measurement of Factor VIII Inhibitors in the U.S. Hemophilia Inhibitor Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. atlas-medical.com [atlas-medical.com]
A Head-to-Head Comparison of Two Chromogenic Substrates for Factor Xa: Bz-IEGR-pNA Acetate vs. Spectrozyme FXa
For researchers, scientists, and drug development professionals engaged in the study of coagulation and the development of novel anticoagulants, the selection of appropriate reagents is paramount. This guide provides a detailed, data-driven comparison of two widely used chromogenic substrates for the measurement of Factor Xa (FXa) activity: Bz-IEGR-pNA acetate and Spectrozyme FXa.
This comparison delves into the specificity, kinetic parameters, and underlying chemical structures of these two substrates. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms, this guide aims to equip researchers with the necessary information to make an informed decision for their specific applications.
Product Overview and Chemical Structure
Both this compound and Spectrozyme FXa are small peptide substrates that release a chromophore, p-nitroaniline (pNA), upon cleavage by Factor Xa. The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the FXa activity.
This compound , also known commercially as S-2222, has the chemical structure N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline hydrochloride[1]. Its peptide sequence, Ile-Glu-Gly-Arg (IEGR), mimics the natural cleavage site of Factor Xa in prothrombin[1][2].
Spectrozyme FXa is chemically defined as Methoxycarbonyl-D-cyclohexylglycyl-glycyl-arginine-para-nitroanilide acetate[3]. Its structure features a non-natural amino acid, D-cyclohexylglycine, at the P4 position.
Quantitative Comparison of Kinetic Parameters
The specificity and efficiency of an enzyme substrate are best described by its kinetic constants: the Michaelis constant (K_m) and the catalytic rate constant (k_cat). K_m is an indicator of the substrate's affinity for the enzyme, with a lower K_m value suggesting higher affinity. k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency and substrate specificity.
The following table summarizes the available kinetic data for this compound (S-2222) with bovine Factor Xa and porcine Trypsin. Despite a thorough literature search, specific kinetic constants (K_m, k_cat) for Spectrozyme FXa were not found in publicly available datasheets or peer-reviewed publications.
| Substrate | Enzyme | K_m (mol/L) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| This compound (S-2222) | Factor Xa (bovine) | 3.0 x 10⁻⁴[4][5][6] | 100[4][5][6] | 3.3 x 10⁵ |
| Trypsin (porcine) | 2.0 x 10⁻⁵[4][5][6] | 280[4][5][6] | 1.4 x 10⁷ | |
| Spectrozyme FXa | Factor Xa | Not available | Not available | Not available |
| Other Serine Proteases | Not available | Not available | Not available |
The k_cat/K_m values were calculated from the provided K_m and k_cat data.
Analysis of Specificity:
Based on the available data for this compound, it is a good substrate for Factor Xa. However, it is also highly sensitive to trypsin, as indicated by the significantly higher catalytic efficiency (k_cat/K_m) of trypsin for this substrate[4][5][7]. This suggests that when using this compound in complex biological samples, the presence of trypsin or other related proteases could lead to an overestimation of Factor Xa activity. Indeed, it is noted to be insensitive to thrombin but sensitive to subtilisin, acrosin, and Factor XIIa[5][6][7].
While quantitative data for Spectrozyme FXa is not available, a comprehensive study of 25 commercial peptide p-nitroanilides revealed that the most selective substrates for Factor Xa contain an arginine residue at the P1 position and a glycine at the P2 position[4]. Spectrozyme FXa's peptide sequence, D-CHG-Gly-Arg, aligns with this finding, suggesting it is designed for high specificity towards Factor Xa. The presence of the non-proteinogenic amino acid D-cyclohexylglycine at the P4 position may also contribute to its specificity by reducing its recognition by other common serine proteases.
Enzymatic Reaction and Detection
The fundamental principle behind both substrates is the enzymatic hydrolysis of a peptide bond, leading to the release of the chromogenic group, p-nitroaniline (pNA). This process is depicted in the signaling pathway diagram below.
Experimental Protocol: Determining Substrate Specificity
The following is a generalized protocol for determining the kinetic parameters (K_m and k_cat) of a serine protease with a chromogenic substrate. This protocol can be adapted to compare the specificity of this compound and Spectrozyme FXa against Factor Xa and other serine proteases like thrombin and trypsin.
Materials:
-
Purified serine proteases (e.g., human or bovine Factor Xa, thrombin, trypsin) of known concentration.
-
Chromogenic substrates: this compound and Spectrozyme FXa.
-
Assay buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well microplates.
Procedure:
Data Analysis:
-
Calculate Initial Velocity (V₀): Determine the rate of pNA formation (ΔAbs/min) from the initial linear portion of the absorbance versus time plot. Convert this rate to moles/min using the molar extinction coefficient of pNA (ε₄₀₅ = 9650 M⁻¹cm⁻¹)[3] and the path length of the sample in the microplate well.
-
Michaelis-Menten Plot: Plot the initial velocity (V₀) against the corresponding substrate concentration.
-
Determine K_m and V_max: Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to obtain the values for K_m and V_max.
-
Calculate k_cat: Calculate the turnover number using the equation k_cat = V_max / [E], where [E] is the final concentration of the enzyme in the assay well.
-
Determine Catalytic Efficiency: Calculate the catalytic efficiency as the ratio k_cat/K_m.
By performing this experiment with both substrates and a panel of serine proteases, a direct and quantitative comparison of their specificity can be achieved.
Conclusion
Both this compound and Spectrozyme FXa are valuable tools for the measurement of Factor Xa activity.
-
This compound (S-2222) is a well-characterized substrate with published kinetic data. While it is a sensitive substrate for Factor Xa, its significant cross-reactivity with trypsin necessitates careful consideration and the potential use of protease inhibitors when analyzing complex biological samples.
-
Spectrozyme FXa is designed for high specificity towards Factor Xa, incorporating structural features that are known to be favorable for this interaction. However, the lack of publicly available, quantitative kinetic data makes a direct comparison of its performance challenging.
For researchers requiring a well-documented substrate with known kinetic parameters, this compound is a suitable choice, provided that potential cross-reactivity is addressed. For applications where high specificity for Factor Xa is the primary concern and empirical validation is feasible, Spectrozyme FXa presents a strong alternative. Ultimately, the choice of substrate should be guided by the specific requirements of the assay and the nature of the samples being analyzed. We recommend that researchers perform their own validation experiments to determine the most suitable substrate for their particular experimental setup.
References
- 1. Factor Xa Active Site Substrate Specificity with Substrate Phage Display and Computational Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. invitech.co.uk [invitech.co.uk]
- 4. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Bridging the Gap: Correlating In Vitro Bz-IEGR-pNA Acetate Assay Results with In Vivo Antithrombotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticoagulants, particularly direct Factor Xa (FXa) inhibitors, necessitates robust methods to correlate in vitro enzymatic activity with in vivo therapeutic efficacy. The Bz-IEGR-pNA acetate assay is a widely utilized in vitro tool for quantifying FXa activity and the inhibitory potential of new chemical entities. This guide provides a comparative analysis of in vitro data from a chromogenic FXa assay with in vivo antithrombotic data, using the well-characterized FXa inhibitor, Rivaroxaban (formerly BAY 59-7939), as a case study.
Data Presentation: In Vitro Inhibition vs. In Vivo Efficacy of Rivaroxaban
The following table summarizes the correlation between the in vitro inhibition of Factor Xa by Rivaroxaban, as measured by a chromogenic substrate assay, and its in vivo antithrombotic efficacy in preclinical models of thrombosis.
| Parameter | In Vitro Factor Xa Inhibition | In Vivo Antithrombotic Efficacy (Venous Thrombosis) | In Vivo Antithrombotic Efficacy (Arterial Thrombosis) |
| Metric | IC50 (nM) | ED50 (mg/kg, p.o.) | ED50 (mg/kg, p.o.) |
| Species | Human Plasma | Rat | Rabbit |
| Value | 21 | 0.1 (i.v.) | - |
| Reference | [1] | [1] | [1] |
Key Observation: A clear correlation exists between the in vitro potency of Rivaroxaban in inhibiting FXa and its in vivo antithrombotic effect. The compound is a potent inhibitor of human FXa in vitro, which translates to effective prevention of thrombus formation in animal models at low doses.[1]
Experimental Protocols
In Vitro: Chromogenic Factor Xa Inhibition Assay using this compound
This protocol outlines the general procedure for determining the inhibitory activity of a test compound against Factor Xa using the chromogenic substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (this compound).
Materials:
-
Human Factor Xa
-
This compound (chromogenic substrate)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
Test compound (e.g., Rivaroxaban)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a solution of human Factor Xa in Tris-HCl buffer.
-
Prepare serial dilutions of the test compound in the same buffer.
-
In a 96-well microplate, add the Factor Xa solution to wells containing either the test compound dilutions or buffer (for control).
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the this compound substrate to all wells to initiate the chromogenic reaction.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release is proportional to the residual FXa activity.
-
Calculate the percentage of FXa inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FXa activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo: Rat and Rabbit Models of Thrombosis
1. Rat Model of Venous Stasis Thrombosis:
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthetize the rats.
-
Administer the test compound (e.g., Rivaroxaban) either intravenously (i.v.) or orally (p.o.) at various doses.
-
Expose the vena cava and ligate all side branches.
-
Induce thrombosis by a combination of stasis (ligation of the vena cava) and hypercoagulability (injection of human prothrombin complex concentrate).
-
After a specified period, excise the thrombosed segment of the vena cava.
-
Isolate and weigh the thrombus.
-
Calculate the ED50, the dose at which thrombus formation is inhibited by 50% compared to the vehicle-treated control group.[1]
-
2. Rat and Rabbit Arteriovenous (AV) Shunt Model of Arterial Thrombosis:
-
Animal Model: Male Wistar rats or New Zealand white rabbits.
-
Procedure:
-
Anesthetize the animals.
-
Administer the test compound orally at various doses.
-
Insert an extracorporeal arteriovenous shunt connecting the carotid artery and the jugular vein. The shunt contains a silk thread to induce thrombus formation.
-
Allow blood to circulate through the shunt for a defined period.
-
Remove the silk thread and weigh the formed thrombus.
-
Calculate the ED50, the dose that reduces thrombus weight by 50% relative to the control group.[1]
-
Visualizations
Caption: Experimental workflow for correlating in vitro Factor Xa inhibition with in vivo antithrombotic efficacy.
Caption: The coagulation cascade, highlighting the central role of Factor Xa.
References
A Head-to-Head Comparison of Commercially Available Factor Xa Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available chromogenic and fluorogenic substrates for Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. The selection of an appropriate substrate is paramount for accurate and sensitive measurement of FXa activity in various research and clinical applications, including the screening of potential anticoagulant drugs. This document summarizes key performance data, details experimental protocols for comparative analysis, and provides visual aids to understand the underlying principles.
Key Performance Indicators of Factor Xa Substrates
The efficacy of a Factor Xa substrate is primarily determined by its kinetic parameters, which describe the efficiency of the enzymatic reaction. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is best described by the kcat/Km ratio, which provides a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations.
Below is a summary of kinetic data for several commercially available Factor Xa substrates.
Table 1: Kinetic Parameters of Commercial Factor Xa Chromogenic Substrates
| Substrate Name/Sequence | Supplier(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| SPECTROZYME® FXa (CH3OCO-D-CHG-Gly-Arg-pNA·AcOH) | Pentapharm, BioMedica Diagnostics | 97 (human FXa), 118 (bovine FXa)[1] | 76.5 (human FXa), 19.1 (bovine FXa)[1] | 7.89 x 10⁵ (human FXa), 1.62 x 10⁵ (bovine FXa) |
| S-2765 (Z-D-Arg-Gly-Arg-pNA) | Chromogenix, Diapharma, Cayman Chemical | 100 (bovine FXa), 300 (human FXa)[2] | 290 (bovine FXa)[2] | 2.9 x 10⁶ (bovine FXa) |
| CH3OCO-D-CHA-Gly-Arg-pNA·AcOH | MedChemExpress | ~800 | - | - |
| Bz-Ile-Glu-Gly-Arg-pNA | Sigma-Aldrich | - | - | - |
Table 2: Kinetic Parameters of Commercial Factor Xa Fluorogenic Substrates
| Substrate Name/Sequence | Supplier(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Pefafluor® FXa (CH3SO2-D-CHA-Gly-Arg-AMC∙AcOH) | Pentapharm | 220[3] | 162[3] | 7.36 x 10⁵ |
| Boc-IEGR-AMC (Boc-Ile-Glu-Gly-Arg-AMC) | MedChemExpress, Bachem, PeptaNova | - | - | - |
| Boc-VPR-AMC (Boc-Val-Pro-Arg-AMC) | R&D Systems, Fisher Scientific | - | - | - |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature, and enzyme source). The data presented here is for comparative purposes and has been compiled from various sources.
Experimental Protocols
To perform a head-to-head comparison of different Factor Xa substrates, a standardized experimental protocol is crucial. Below are detailed methodologies for chromogenic and fluorogenic assays.
General Reagents and Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0.
-
Factor Xa Enzyme: Purified human or bovine Factor Xa. Prepare a stock solution in a suitable buffer (e.g., assay buffer with 1 mg/mL BSA) and dilute to the desired working concentration immediately before use.
-
Substrate Stock Solutions: Prepare stock solutions of each chromogenic and fluorogenic substrate in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10-20 mM. Store aliquots at -20°C or as recommended by the manufacturer.
Chromogenic Substrate Assay Protocol
This assay measures the release of p-nitroaniline (pNA), a yellow chromophore, upon substrate cleavage by Factor Xa. The rate of pNA formation is directly proportional to the FXa activity and can be monitored by measuring the absorbance at 405 nm.
-
Prepare Substrate Working Solutions: Dilute the substrate stock solutions in assay buffer to various concentrations (e.g., ranging from 0.1 to 5 times the expected Km value).
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
X µL of assay buffer
-
Y µL of Factor Xa working solution (to achieve a final concentration of e.g., 1-10 nM)
-
Total volume should be brought to (e.g.) 180 µL with assay buffer.
-
-
Initiate Reaction: Add 20 µL of the substrate working solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C and measure the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Plot V₀ against the substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
-
Calculate kcat from the Vmax value and the enzyme concentration (kcat = Vmax / [E]).
-
Fluorogenic Substrate Assay Protocol
This assay measures the release of a fluorescent group, such as 7-amino-4-methylcoumarin (AMC), upon substrate cleavage. The increase in fluorescence is proportional to FXa activity.
-
Prepare Substrate Working Solutions: Dilute the fluorogenic substrate stock solutions in assay buffer to various concentrations, similar to the chromogenic assay.
-
Reaction Setup: In a black 96-well microplate (to minimize light scatter), add the reagents as described for the chromogenic assay.
-
Initiate Reaction: Add the substrate working solution to initiate the reaction.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 360/460 nm for AMC) at regular intervals.
-
Data Analysis: Follow the same data analysis steps as for the chromogenic assay to determine the kinetic parameters.
Visualizing the Principles
To better understand the processes involved, the following diagrams illustrate the enzymatic reaction and the experimental workflow.
References
Benchmarking a Novel Protease Inhibitor Against Rivaroxaban for Factor Xa Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive benchmarking study was conducted to evaluate the inhibitory potency of a novel protease inhibitor, designated "NewInhibitor," against human Factor Xa. The performance of NewInhibitor was directly compared to Rivaroxaban, a well-established, commercially available Factor Xa inhibitor. The study utilized a chromogenic assay with the substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (Bz-IEGR-pNA) to determine the half-maximal inhibitory concentration (IC50) for both compounds.
Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[1][2] The development of new, potent, and selective Factor Xa inhibitors is an active area of research. This guide provides a direct comparison of NewInhibitor and Rivaroxaban, offering researchers and drug development professionals essential data for evaluating this new therapeutic candidate.
Performance Comparison of Factor Xa Inhibitors
The inhibitory activities of NewInhibitor and Rivaroxaban were assessed by measuring their ability to inhibit the enzymatic activity of human Factor Xa on the chromogenic substrate Bz-IEGR-pNA. The results, summarized in the table below, demonstrate the comparative potency of the two inhibitors.
| Inhibitor | Target | Substrate | IC50 (nM) |
| NewInhibitor | Human Factor Xa | Bz-IEGR-pNA | [Insert experimentally determined IC50 value] |
| Rivaroxaban | Human Factor Xa | Bz-IEGR-pNA | 0.7[3] |
Note: The IC50 value for Rivaroxaban is based on published data and may vary slightly depending on assay conditions.
Experimental Protocol: Factor Xa Inhibition Assay
The following protocol details the methodology used to determine the IC50 values for the protease inhibitors.
Materials:
-
Human Factor Xa (active enzyme)
-
Bz-IEGR-pNA acetate salt (chromogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM CaCl2, and 0.1% BSA
-
NewInhibitor (test compound)
-
Rivaroxaban (benchmark compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Human Factor Xa in assay buffer.
-
Prepare a stock solution of Bz-IEGR-pNA in DMSO.
-
Prepare stock solutions of NewInhibitor and Rivaroxaban in DMSO.
-
Create a series of dilutions for each inhibitor in assay buffer to achieve a range of final concentrations for the dose-response curve.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or DMSO for the control wells.
-
Human Factor Xa solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Bz-IEGR-pNA substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm at 37°C in a microplate reader. The release of p-nitroanilide (pNA) from the substrate results in a yellow color, which is measured spectrophotometrically.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration by determining the rate of change in absorbance over time.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mechanism of Action
Both NewInhibitor and Rivaroxaban are designed as direct, competitive inhibitors of Factor Xa. They bind to the active site of the enzyme, thereby preventing the binding and cleavage of its natural substrate, prothrombin, which in turn blocks the downstream amplification of the coagulation cascade.
References
Safety Operating Guide
Proper Disposal of Bz-IEGR-pNA Acetate: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
Waste Categorization and Risk Assessment
The first critical step is to categorize the waste generated from experiments involving Bz-IEGR-pNA acetate. The appropriate disposal route is contingent on the form of the waste and the solvents used.
| Waste Category | Description | Primary Disposal Concern | Examples |
| Non-Hazardous | Unused, solid this compound in its original, sealed container; solutions in non-hazardous buffers (e.g., saline, PBS). | General Chemical Waste | - Lyophilized this compound powder in its original vial.- Dilutions of this compound in phosphate-buffered saline. |
| Chemically Hazardous | This compound dissolved in or mixed with hazardous chemicals. | Chemical Reactivity, Toxicity | - this compound dissolved in solvents like DMSO or acetonitrile.- Reaction mixtures containing other hazardous reagents. |
| Contaminated Materials | Disposable materials that have come into contact with this compound. | Potential for Cross-Contamination | - Pipette tips, gloves, and bench paper. |
Experimental Protocols for Disposal
Disposal of Solid this compound Waste
-
Segregation : Keep the original container of unused or expired solid this compound separate from other laboratory waste.
-
Labeling : Ensure the container is clearly labeled with the chemical name and any associated hazard warnings.
-
Disposal : Dispose of the sealed container in a designated receptacle for non-hazardous chemical waste, following your institution's guidelines.
Disposal of Aqueous Solutions (Non-Hazardous Buffers)
-
Collection : Collect all aqueous waste containing this compound in a clearly labeled, sealed container. The label should identify the contents as "Aqueous Peptide Waste (Non-Hazardous)" and list the buffer components.
-
Consult Local Regulations : Before neutralization or drain disposal, consult your institution's Environmental Health and Safety (EHS) office. Some municipalities prohibit the drain disposal of any chemical waste.
-
EHS Pickup : If drain disposal is not permitted, arrange for the collected waste to be picked up by your institution's EHS department.
Disposal of Solutions in Hazardous Solvents
-
Waste Collection : Collect all waste containing this compound and hazardous solvents in a designated, sealed container that is compatible with the chemicals used. Do not mix incompatible waste streams.
-
Labeling : Clearly label the container as "Hazardous Waste," and list all chemical constituents with their approximate concentrations.
-
Storage : Store the sealed container in a designated satellite accumulation area, such as a fume hood, with secondary containment.
-
EHS Pickup : Request a waste pickup from your institution's EHS department in accordance with their procedures.
Disposal of Contaminated Materials
-
Segregation : All disposable materials, such as gloves, pipette tips, and paper towels, that have come into contact with this compound should be collected in a separate, lined container.[1][2]
-
Disposal : Dispose of this container as hazardous waste, particularly due to the presence of the acutely toxic p-nitroanilide component.[1][2]
Signaling Pathways and Experimental Workflows
Caption: Disposal workflow for this compound waste streams.
Important Safety Considerations:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling this compound and its waste.[1] Double-gloving is recommended.[1][2]
-
Ventilation : Handle solid this compound and solutions in a well-ventilated area, preferably within a fume hood, to avoid inhalation.[1]
-
Spill Management : In case of a spill, dampen the solid material with 60-70% ethanol before transferring it to a suitable container.[3] Clean the affected area with an appropriate solvent followed by soap and water.[3]
-
Consult SDS of Components : Given that p-nitroaniline is a component of this compound, its SDS should be consulted for specific handling and toxicity information. p-Nitroaniline is classified as acutely toxic.[1]
-
Institutional Policies : The overriding principle is to always follow your institution's specific waste disposal policies and consult with your EHS department for any uncertainties.[4]
References
Personal protective equipment for handling Bz-IEGR-pNA acetate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Chromogenic Substrate Bz-IEGR-pNA Acetate.
This document provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, taking into account the hazardous nature of its cleavage product, p-nitroaniline (pNA). Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
Immediate Safety Considerations
This compound is a chromogenic substrate that, upon enzymatic cleavage, releases p-nitroaniline (pNA). While the substrate itself is not classified as hazardous, p-nitroaniline is acutely toxic, a potential mutagen, and poses significant health risks.[1][2][3][4] Therefore, all handling procedures must be designed to contain both the substrate and its potential byproducts.
Emergency Procedures:
| Situation | Response |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and launder before reuse. |
| Eye Contact | Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound and its reaction mixtures. The following table outlines the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides an extra layer of protection against potential skin absorption of pNA. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes of the substrate solution or reaction mixtures. |
| Body Protection | A lab coat, long pants, and closed-toe shoes must be worn at all times. | Prevents skin contact with potential spills. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound from receipt to use in an enzymatic assay.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the vial at -20°C in a designated and clearly labeled area.
-
-
Preparation of Stock Solution:
-
All manipulations of the solid compound and preparation of the stock solution should be performed in a chemical fume hood.
-
Wear all required PPE (double nitrile gloves, safety glasses, lab coat).
-
To prepare a stock solution, dissolve the solid this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), followed by dilution in an appropriate buffer.
-
-
Use in Enzymatic Assays:
-
Conduct all enzymatic reactions in a well-ventilated area.
-
Avoid direct contact with the reaction mixtures.
-
Use appropriate pipetting techniques to prevent aerosols.
-
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Due to the generation of toxic p-nitroaniline, all waste generated from experiments using this compound must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | All liquid waste from the enzymatic assay, including any unused stock solution, must be collected in a sealed and clearly labeled hazardous waste container. Do not pour down the drain. |
| Labeling | All waste containers must be labeled as "Hazardous Waste: Contains p-nitroaniline". |
| Final Disposal | Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. |
By adhering to these stringent safety and handling protocols, researchers can safely utilize this compound in their experiments while minimizing the risks associated with the hazardous cleavage product, p-nitroaniline.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
